Product packaging for 3-Acetyl-4-hydroxybenzoic acid(Cat. No.:CAS No. 16357-40-7)

3-Acetyl-4-hydroxybenzoic acid

Cat. No.: B092357
CAS No.: 16357-40-7
M. Wt: 180.16 g/mol
InChI Key: FPBXWXGOFQSROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Acetyl-4-hydroxybenzoic acid is a significant benzoic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its primary research application is as a key intermediate in the synthesis of flavonoid compounds . Researchers utilize this compound in the development of novel preservatives, leveraging its structural role in the chalcone route for creating flavonoid carboxylate glycosides . The compound's molecular structure, confirmed by single-crystal X-ray diffraction analysis, reveals a nearly planar configuration that facilitates its incorporation into more complex molecular architectures . From a broader perspective, hydroxybenzoic acid derivatives are extensively investigated for their diverse pharmacological potential. These compounds are recognized for their antioxidant properties, which involve scavenging free radicals and chelating transition metals . Some hydroxybenzoic acids also demonstrate inhibitory activity against acetylcholinesterase (AChE), a key target in neurological research, and can interact with both the catalytic and peripheral anionic sites of the enzyme . Furthermore, certain derivatives, such as 4-hydroxybenzoic acid, are studied for their role as precursors in the benzoquinone nucleus of coenzyme Q (CoQ), highlighting their relevance in metabolic research . The structural features of this compound make it a valuable scaffold for developing molecules with potential multi-target activities, particularly in the exploration of mitochondriotropic antioxidants and cholinesterase inhibitors .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O4 B092357 3-Acetyl-4-hydroxybenzoic acid CAS No. 16357-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBXWXGOFQSROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00429373
Record name 3-acetyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16357-40-7
Record name 3-acetyl-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00429373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetyl-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Acetyl-4-hydroxybenzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3-Acetyl-4-hydroxybenzoic acid. It includes a summary of its known spectral data and an exploration of its application in drug discovery. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Chemical Structure and Identification

This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an acetyl group.

Table 1: Structural and Identification Data

ParameterValueReference
IUPAC Name This compound
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
CAS Number 16357-40-7
SMILES CC(=O)c1cc(c(O)cc1)C(=O)O
InChI InChI=1S/C9H8O4/c1-5(10)6-3-7(9(12)13)2-4-8(6)11/h2-4,11H,1H3,(H,12,13)
InChIKey FPBXWXGOFQSROI-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data for some physicochemical properties of this compound are not widely reported in publicly available literature. However, based on its structure and data for related compounds, the following characteristics can be inferred.

Table 2: Physicochemical Properties

PropertyValue/DescriptionNotes
Melting Point Data not availableFor comparison, the melting point of the parent compound, 4-hydroxybenzoic acid, is 214-217 °C.
Boiling Point Data not availableExpected to be high and likely to decompose upon boiling at atmospheric pressure.
Solubility Expected to be soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate. Limited solubility in water.The presence of both polar (hydroxyl, carboxylic acid) and non-polar (benzene ring, acetyl group) moieties influences its solubility.
pKa Data not availableThe pKa of the carboxylic acid group is expected to be in the range of 3-5, similar to other benzoic acid derivatives. The phenolic hydroxyl group will have a higher pKa.

Synthesis

A common and effective method for the synthesis of this compound is the Fries rearrangement of an acylated precursor, such as methyl 4-acetoxybenzoate.[1][2][3]

Experimental Protocol: Fries Rearrangement

This protocol describes the synthesis of this compound from methyl 4-acetoxybenzoate.[1]

Materials:

  • Methyl 4-acetoxybenzoate

  • Anhydrous aluminum chloride (AlCl₃)

  • Potassium chloride (KCl)

  • 2 M Hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Argon or other inert gas

Procedure:

  • Thoroughly mix methyl 4-acetoxybenzoate (1.0 equivalent) and potassium chloride (1.0 equivalent) in a reaction vessel.

  • Add anhydrous aluminum chloride (3.0 equivalents) to the solid mixture.

  • Stir the mixture under an inert atmosphere (e.g., argon).

  • Heat the mixture to 120 °C for 1 hour, during which a white sludge will form.

  • Increase the temperature to 170 °C and heat for an additional 30 minutes. A yellow solid that cannot be stirred will form.

  • Cool the reaction mixture to room temperature.

  • Dissolve the solid in a mixture of 2 M HCl and ethanol.

  • Reflux the resulting solution for 1 hour.

  • Cool the solution to 0 °C to induce the precipitation of a yellow solid.

  • Isolate the crude product by vacuum filtration.

  • Recrystallize the solid from ethanol to yield pure this compound as a yellow crystalline solid.[1]

A reported yield for this synthesis is approximately 60%.[1]

Diagram 1: Synthesis Workflow of this compound

G Synthesis of this compound via Fries Rearrangement cluster_0 Starting Material cluster_1 Fries Rearrangement cluster_2 Workup and Purification cluster_3 Final Product Methyl 4-acetoxybenzoate Methyl 4-acetoxybenzoate AlCl3, KCl AlCl3, KCl Methyl 4-acetoxybenzoate->AlCl3, KCl 1. Mix Heat (120°C -> 170°C) Heat (120°C -> 170°C) AlCl3, KCl->Heat (120°C -> 170°C) 2. Stir under Argon 2M HCl, EtOH, Reflux 2M HCl, EtOH, Reflux Heat (120°C -> 170°C)->2M HCl, EtOH, Reflux 3. Dissolve Cooling (0°C) Cooling (0°C) 2M HCl, EtOH, Reflux->Cooling (0°C) 4. Hydrolyze Filtration Filtration Cooling (0°C)->Filtration 5. Precipitate Recrystallization (EtOH) Recrystallization (EtOH) Filtration->Recrystallization (EtOH) 6. Isolate This compound This compound Recrystallization (EtOH)->this compound 7. Purify

Caption: Workflow for the synthesis of this compound.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Table 3: 1H and 13C NMR Spectral Data

1H NMR (400 MHz, d₆-acetone) 13C NMR (126 MHz, d₆-acetone)
Chemical Shift (δ, ppm) Multiplicity
8.55d, J = 2.1 Hz
8.19dd, J = 8.7, 2.1 Hz
7.06d, J = 8.8 Hz
2.73s

Data sourced from reference[1]. Note: Some assignments in the 13C NMR are general for aromatic carbons as specific assignment was not provided in the source.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
  • O-H stretch (carboxylic acid): Broad band around 2500-3300 cm⁻¹

  • O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

  • C-H stretch (aromatic): Around 3000-3100 cm⁻¹

  • C=O stretch (carboxylic acid): Around 1680-1710 cm⁻¹

  • C=O stretch (ketone): Around 1660-1700 cm⁻¹

  • C=C stretch (aromatic): Around 1450-1600 cm⁻¹

The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands characteristic of a substituted benzene ring.

Biological Activity and Applications in Drug Development

While extensive biological studies on this compound are limited, it has been identified as a valuable building block in medicinal chemistry.

A notable application is its use as a fragment in the design of novel human Estrogen Receptor Alpha (ERα) antagonists.[4] In this context, the this compound moiety was incorporated into a larger molecule to interact with key amino acid residues in the ligand-binding domain of ERα, aiming to develop new therapeutic agents for breast cancer.[4] This highlights its potential as a scaffold for developing targeted therapies.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on available safety data for related compounds, it is advisable to take the following precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with well-defined structural features. While some of its physicochemical properties are not extensively documented, its synthesis via the Fries rearrangement is well-established. The available NMR data provide clear characterization of its structure. Its emerging role as a key fragment in the development of targeted therapeutics, such as ERα antagonists, underscores its importance for future research in medicinal chemistry and drug discovery. Further investigation into its biological activities may reveal additional therapeutic potential.

References

Spectroscopic Characterization of 3-Acetyl-4-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Acetyl-4-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive set of predicted data based on the analysis of structurally related analogs. The information is intended to serve as a valuable resource for researchers in the identification, characterization, and quality control of this compound and its derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of 4-hydroxybenzoic acid and the influence of a 3-acetyl substituent on the benzene ring.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5 (broad s)Singlet1HCarboxylic acid (-COOH)
~11.0 (broad s)Singlet1HPhenolic hydroxyl (-OH)
~8.3Doublet1HH-2 (ortho to -COOH)
~8.1Doublet of doublets1HH-6 (ortho to -COCH₃)
~7.1Doublet1HH-5 (meta to both groups)
~2.6Singlet3HAcetyl methyl (-COCH₃)
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~198Acetyl carbonyl (-C OCH₃)
~167Carboxylic acid carbonyl (-C OOH)
~162C-4 (bearing -OH)
~135C-6
~131C-2
~129C-1 (bearing -COOH)
~120C-3 (bearing -COCH₃)
~116C-5
~27Acetyl methyl (-COC H₃)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
~3200BroadO-H stretch (Phenolic)
~1700StrongC=O stretch (Carboxylic acid)
~1680StrongC=O stretch (Acetyl ketone)
~1600, ~1500Medium-StrongC=C stretch (Aromatic ring)
~1300MediumO-H bend (Carboxylic acid)
~1250StrongC-O stretch (Aryl ether-like)
Table 4: Predicted Mass Spectrometry Data
M/ZIon
180.04[M]⁺ (Molecular Ion)
165.02[M-CH₃]⁺
163.03[M-OH]⁺
137.02[M-COCH₃]⁺
121.03[M-COOH-OH]⁺
93.03[C₆H₅O]⁺
43.02[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These represent standard methodologies for the characterization of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: A 500 MHz NMR spectrometer is used to acquire both ¹H and ¹³C NMR spectra.

  • ¹H NMR Acquisition: The proton spectrum is acquired with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3 seconds. A total of 16 scans are typically averaged.

  • ¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Approximately 1024 scans are averaged to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder (in a ~1:100 ratio) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) by averaging 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized chemical compound, such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Final Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Biological Activity of 3-Acetyl-4-hydroxybenzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-hydroxybenzoic acid, a derivative of the widely studied 4-hydroxybenzoic acid, represents a molecule of significant interest in the exploration of novel therapeutic agents. Its chemical structure, featuring a carboxylic acid, a hydroxyl group, and an acetyl group on a benzene ring, suggests a potential for a diverse range of biological activities. This technical guide provides a comprehensive overview of the known biological activities of the broader class of hydroxybenzoic acids and establishes a framework for the systematic evaluation of this compound and its derivatives. This document details experimental protocols for key biological assays, presents a structure for quantitative data analysis, and visualizes relevant biological pathways and experimental workflows to guide future research and drug discovery efforts.

Introduction

Hydroxybenzoic acids are a class of phenolic compounds found extensively in plants and are known for their diverse biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] The substitution pattern on the benzene ring plays a crucial role in determining the specific activity and potency of these compounds.[6] this compound, while less studied than its parent compound 4-hydroxybenzoic acid, possesses functional groups that may confer unique pharmacological properties. The presence of the acetyl group, in particular, could influence its lipophilicity, metabolic stability, and interaction with biological targets. This guide aims to consolidate the foundational knowledge of related compounds and provide the necessary methodological tools to investigate the therapeutic potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related hydroxybenzoic acids, this compound and its derivatives are hypothesized to exhibit several key biological effects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1][6] The hydroxyl group on the aromatic ring is key to this activity.

  • Mechanism: The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, which neutralizes the radical and terminates the damaging chain reaction. The resulting phenoxyl radical is stabilized by resonance.

Antioxidant_Mechanism Phenolic Compound (Ar-OH) Phenolic Compound (Ar-OH) Stabilized Phenoxyl Radical (Ar-O•) Stabilized Phenoxyl Radical (Ar-O•) Phenolic Compound (Ar-OH)->Stabilized Phenoxyl Radical (Ar-O•) H• donation Free Radical (R•) Free Radical (R•) Neutralized Molecule (RH) Neutralized Molecule (RH) Free Radical (R•)->Neutralized Molecule (RH) H• acceptance

Caption: Hydrogen donation mechanism for free radical scavenging by phenolic compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Hydroxybenzoic acid derivatives have been shown to modulate inflammatory pathways.[2][3]

  • Mechanism: A key mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, potent inflammatory mediators.[2] Additionally, they may suppress the activation of transcription factors like NF-κB, which regulates the expression of pro-inflammatory genes.[2][7]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins catalysis COX-1 / COX-2 COX-1 / COX-2 Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Pro-inflammatory Genes Pro-inflammatory Genes NF-κB Pathway->Pro-inflammatory Genes translocation This compound This compound This compound->COX-1 / COX-2 Inhibition This compound->NF-κB Pathway Inhibition

Caption: Potential anti-inflammatory mechanisms of this compound.

Anticancer Activity

Some benzoic acid derivatives act as histone deacetylase (HDAC) inhibitors.[1][8][9] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is linked to cancer development.

  • Mechanism: HDAC inhibitors cause hyperacetylation of histones, leading to a more open chromatin structure. This can reactivate the expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.

HDAC_Inhibition_Pathway HDACs HDACs Histones Histones HDACs->Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones deacetylation Chromatin Chromatin Histones->Chromatin Open Chromatin Open Chromatin Acetylated Histones->Open Chromatin Tumor Suppressor Genes Tumor Suppressor Genes Chromatin->Tumor Suppressor Genes repression Gene Transcription Gene Transcription Open Chromatin->Gene Transcription Apoptosis / Cell Cycle Arrest Apoptosis / Cell Cycle Arrest Tumor Suppressor Genes->Apoptosis / Cell Cycle Arrest Gene Transcription->Tumor Suppressor Genes This compound This compound This compound->HDACs Inhibition

Caption: Proposed mechanism of anticancer activity via HDAC inhibition.

Quantitative Data on Biological Activity

While specific quantitative data for this compound is not extensively available in the literature, this section provides a template for organizing and presenting such data as it is generated. Data for related hydroxybenzoic acid derivatives are included for comparative purposes.

Table 1: Antioxidant Activity
CompoundAssayEC50 (µM)Reference
This compoundDPPHData not available
This compoundABTSData not available
Gallic AcidDPPH0.0237 µmol/assay[4][10]
Trolox (Standard)DPPHVaries by assay
Table 2: Antimicrobial Activity (MIC)
CompoundS. aureus (µg/mL)E. coli (µg/mL)C. albicans (µg/mL)Reference
This compoundData not availableData not availableData not available
4-Hydroxybenzoic acid36.00-72.0036.00-72.00Data not available[11]
Ampicillin (Standard)Varies by strainVaries by strainN/A
Fluconazole (Standard)N/AN/AVaries by strain
Table 3: Anti-inflammatory Activity (IC50)
CompoundCOX-1 (µM)COX-2 (µM)Reference
This compoundData not availableData not available
Celecoxib (Standard)Varies by assayVaries by assay[12]
Table 4: Anticancer Activity (IC50)
CompoundCell Line (e.g., MCF-7) (µM)Cell Line (e.g., HepG2) (µM)Reference
This compoundData not availableData not available
Doxorubicin (Standard)1.90.2[13]

Experimental Protocols

Detailed and standardized protocols are essential for generating reliable and reproducible data. The following sections outline the methodologies for key in vitro assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Derivatives Synthesis of Derivatives Purification & Characterization Purification & Characterization Synthesis of Derivatives->Purification & Characterization Antioxidant Assays (DPPH, ABTS) Antioxidant Assays (DPPH, ABTS) Purification & Characterization->Antioxidant Assays (DPPH, ABTS) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) Purification & Characterization->Antimicrobial Assays (MIC) Anti-inflammatory Assays (COX) Anti-inflammatory Assays (COX) Purification & Characterization->Anti-inflammatory Assays (COX) Anticancer Assays (MTT, HDAC) Anticancer Assays (MTT, HDAC) Purification & Characterization->Anticancer Assays (MTT, HDAC) Calculate IC50 / EC50 / MIC Calculate IC50 / EC50 / MIC Antioxidant Assays (DPPH, ABTS)->Calculate IC50 / EC50 / MIC Antimicrobial Assays (MIC)->Calculate IC50 / EC50 / MIC Anti-inflammatory Assays (COX)->Calculate IC50 / EC50 / MIC Anticancer Assays (MTT, HDAC)->Calculate IC50 / EC50 / MIC Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Calculate IC50 / EC50 / MIC->Structure-Activity Relationship (SAR) Mechanism of Action Studies Mechanism of Action Studies Structure-Activity Relationship (SAR)->Mechanism of Action Studies

Caption: General experimental workflow for evaluating biological activity.

DPPH Radical Scavenging Assay[14][15][16][17]
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from violet to yellow, measured spectrophotometrically.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • Test compounds and standard (Trolox or Gallic Acid) dissolved in methanol

    • Methanol (as blank)

  • Procedure:

    • Prepare serial dilutions of the test compounds and standard in a 96-well microplate.

    • Add 20 µL of each sample or standard dilution to the wells.

    • Add 180 µL of the DPPH working solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)[18][19][20][21]
  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

  • Materials:

    • 96-well microtiter plates

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

    • Test compounds and standard antibiotics

  • Procedure:

    • Dispense 100 µL of broth into all wells of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells).

    • Add 100 µL of the prepared inoculum to each well (this dilutes the compound and inoculum 1:2).

    • Include a growth control (broth + inoculum) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

COX-1/COX-2 Inhibition Assay[12][22][23][24]
  • Principle: This fluorometric or colorimetric assay measures the peroxidase activity of COX enzymes. The inhibition of this activity by a test compound is quantified.

  • Materials:

    • COX-1 (ovine) and COX-2 (human recombinant) enzymes

    • Assay buffer

    • Heme

    • Fluorometric or colorimetric probe

    • Arachidonic acid (substrate)

    • Specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Procedure:

    • Add assay buffer, heme, and the enzyme (COX-1 or COX-2) to the wells of a 96-well plate.

    • Add the test compound at various concentrations or a known inhibitor as a control.

    • Incubate for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the probe and arachidonic acid.

    • Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance in kinetic mode for 5-10 minutes.

  • Data Analysis:

    • The rate of reaction (slope of the kinetic curve) is calculated for each concentration.

    • The percentage of inhibition is calculated relative to the enzyme control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

HDAC Inhibition Assay[1][8][9][25]
  • Principle: This fluorometric assay measures the activity of HDAC enzymes using a substrate that becomes fluorescent upon deacetylation and subsequent cleavage by a developer.

  • Materials:

    • HeLa nuclear extract or purified HDAC enzyme

    • HDAC assay buffer

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Developer (containing trypsin)

    • HDAC inhibitor (e.g., Trichostatin A or SAHA) as a positive control

  • Procedure:

    • Add HDAC enzyme/nuclear extract to wells of a 96-well black plate.

    • Add the test compound at various concentrations or a standard inhibitor.

    • Add the HDAC substrate to all wells and incubate at 37°C for 30-60 minutes.

    • Stop the enzymatic reaction by adding the developer solution (which also contains an HDAC inhibitor like TSA to prevent further deacetylation).

    • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

    • Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition relative to the control (enzyme without inhibitor).

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The structural features of this compound suggest a promising profile for various biological activities, drawing parallels with the well-documented effects of other hydroxybenzoic acids. While direct experimental evidence is currently sparse, the methodologies and frameworks presented in this guide provide a clear path for the systematic investigation of this compound and its derivatives. Future research should focus on synthesizing a library of derivatives to establish structure-activity relationships, performing the in vitro assays detailed herein to quantify their antioxidant, antimicrobial, anti-inflammatory, and anticancer potential, and subsequently advancing promising candidates to cell-based and in vivo models to elucidate their mechanisms of action and therapeutic efficacy. The data generated from such studies will be invaluable to the drug discovery community and could lead to the development of novel therapeutic agents.

References

The Untapped Therapeutic Potential of 3-Acetyl-4-hydroxybenzoic Acid: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the therapeutic applications of 3-Acetyl-4-hydroxybenzoic acid is currently limited. This document provides a comprehensive overview of the therapeutic potential of its derivatives, particularly chalcones, flavonoids, and chromones, for which this compound serves as a key synthetic intermediate. The biological activities and mechanisms described herein are attributed to these derivatives and offer a predictive framework for the potential, yet unconfirmed, applications of the core molecule.

Introduction

This compound, a derivative of p-hydroxybenzoic acid, is emerging as a molecule of interest in medicinal chemistry. While direct pharmacological studies on this compound are sparse, its strategic importance lies in its role as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. These derivatives, including flavonoids, chromones, and chalcones, have demonstrated promising anti-inflammatory, antioxidant, antimicrobial, and anticancer properties in numerous preclinical studies. This technical guide consolidates the existing knowledge on these derivatives to illuminate the potential therapeutic avenues for this compound and to provide a foundation for future research and drug development endeavors.

Synthetic Versatility: A Gateway to Bioactive Scaffolds

This compound is a valuable starting material in organic synthesis, primarily due to the reactivity of its functional groups: a hydroxyl, an acetyl, and a carboxylic acid moiety on a benzene ring. These groups allow for a variety of chemical modifications to construct more complex molecular architectures.

A key synthetic route involves the Claisen-Schmidt condensation, where the acetyl group of this compound (or a related hydroxyacetophenone) reacts with an aromatic aldehyde to form a chalcone. These chalcones can then be cyclized to generate flavonoids. This synthetic pathway is a cornerstone for creating libraries of diverse compounds for biological screening.

Synthesis_Pathway 3-Acetyl-4-hydroxybenzoic_acid This compound Chalcone_Derivative Chalcone Derivative 3-Acetyl-4-hydroxybenzoic_acid->Chalcone_Derivative Claisen-Schmidt Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone_Derivative Flavonoid_Derivative Flavonoid Derivative Chalcone_Derivative->Flavonoid_Derivative Oxidative Cyclization

Figure 1: Synthetic route from this compound to chalcones and flavonoids.

Potential Therapeutic Applications of Derivatives

The therapeutic potential of this compound can be inferred from the well-documented biological activities of its derivatives.

Anti-inflammatory Activity

Chalcones and flavonoids derived from precursors similar to this compound have demonstrated significant anti-inflammatory effects. These compounds can modulate key inflammatory pathways, offering potential treatments for a range of inflammatory conditions.

Mechanism of Action: A primary mechanism of anti-inflammatory action for many chalcone derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Certain chalcone derivatives have been shown to prevent the phosphorylation of IκBα and p65, thereby blocking this inflammatory cascade.[1]

Furthermore, these derivatives can also modulate the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of ERK, JNK, and p38, which are also critical for the production of inflammatory mediators.[1]

Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IkBa IκBα IKK->IkBa phosphorylates p65 p65 NFkB_complex NF-κB Complex (IκBα-p65) p65_n p65 NFkB_complex->p65_n translocates Chalcone_Derivative Chalcone Derivative Chalcone_Derivative->IKK inhibits Chalcone_Derivative->MAPK_pathway inhibits DNA DNA p65_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes transcribes

Figure 2: Simplified signaling pathway for the anti-inflammatory action of chalcone derivatives.

Quantitative Data on Anti-inflammatory Activity of Chalcone Derivatives

CompoundAssayTarget/StimulusIC50 / InhibitionReference
2',5'-dihydroxychalconeNitric Oxide (NO) formationLPS-stimulated N9 microglial cellsIC50 = 0.7 +/- 0.06 µM[2]
Chalcone derivative 23TNF-α and IL-6 releaseLPS-stimulated macrophagesDose-dependent inhibition[1]
Chalcone derivative 26TNF-α and IL-6 releaseLPS-stimulated macrophagesDose-dependent inhibition[1]
(E)-1-(2,4-dihydroxyphenyl)-3-(4-dimethylamino)phenyl)prop-2-en-1-oneXylene-induced ear edema in miceXylene62% inhibition[3]
(E)-3-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-oneXylene-induced ear edema in miceXylene68% inhibition[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol is a generalized representation based on common methodologies for assessing the anti-inflammatory activity of compounds by measuring nitric oxide (NO) production in LPS-stimulated macrophages.

Experimental_Workflow_NO_Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed_Cells Seed RAW 264.7 macrophages in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add test compound (e.g., Chalcone derivative) Incubate_24h->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate_24h_2 Incubate for 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Add_Griess_Reagent Add Griess Reagent Collect_Supernatant->Add_Griess_Reagent Measure_Absorbance Measure absorbance at 540 nm Add_Griess_Reagent->Measure_Absorbance Calculate_Inhibition Calculate % NO inhibition Measure_Absorbance->Calculate_Inhibition

Figure 3: Experimental workflow for determining nitric oxide inhibition.

Antioxidant Activity

Many derivatives of hydroxybenzoic acids, including flavonoids and chalcones, are potent antioxidants. Their ability to scavenge free radicals and reduce oxidative stress is a key aspect of their therapeutic potential, as oxidative damage is implicated in numerous chronic diseases.[3]

Mechanism of Action: The antioxidant activity of these phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The number and position of hydroxyl groups on the aromatic rings significantly influence the antioxidant capacity.[4]

Quantitative Data on Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayIC50Reference
3,4,5-trihydroxybenzoic acid (Gallic acid)DPPH radical scavenging2.42 ± 0.08 µM[4]
3,4-dihydroxybenzoic acid (Protocatechuic acid)DPPH radical scavenging-[5]
3,4-dihydroxybenzoic acid derivativesDPPH radical scavengingEC50 = 0.093-0.118 µM[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a generalized protocol for assessing the antioxidant activity of a compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.

  • Reaction mixture: The test compound (at various concentrations) is mixed with the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[4]

Antimicrobial Activity

Chalcones and other derivatives synthesized from hydroxyacetophenones have shown promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[6] This suggests that derivatives of this compound could be explored for the development of new antimicrobial agents.

Quantitative Data on Antimicrobial Activity of Chalcone Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
1,3-Bis-(2-hydroxy-phenyl)-propenoneMethicillin-resistant Staphylococcus aureus (MRSA)25-50[6]
3-(3-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA-[6]
3-(4-hydroxy-phenyl)-1-(2-hydroxy-phenyl)-propenoneMRSA-[6]
Chalcone derivative 4cPseudomonas aeruginosa15[7]
Chalcone derivative 4cPseudomonas oryzihabitans20[7]
Chalcone derivatives 9, 13, 14, 15S. aureus, S. pneumoniae, E. coli, P. aeruginosa7.81–250[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound against bacteria.

  • Preparation of bacterial inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial dilutions: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.[8]

Future Directions and Conclusion

While the direct therapeutic applications of this compound remain to be elucidated, the extensive research on its derivatives provides a strong rationale for its further investigation. The anti-inflammatory, antioxidant, and antimicrobial properties of chalcones, flavonoids, and chromones synthesized from similar precursors highlight the potential of this chemical scaffold in drug discovery.

Future research should focus on:

  • Direct Biological Evaluation: Systematic screening of this compound for a range of biological activities.

  • Synthesis and Screening of Novel Derivatives: Utilizing this compound as a starting material to generate novel libraries of compounds for high-throughput screening.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by promising derivatives.

  • In Vivo Efficacy and Safety: Advancing lead compounds into preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

3-Acetyl-4-hydroxybenzoic Acid: A Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid is a valuable bifunctional building block in organic synthesis, offering multiple reactive sites for the construction of a diverse array of molecular architectures. Its structure, featuring a carboxylic acid, a phenol, and a ketone, allows for selective transformations to yield esters, ethers, amides, and various heterocyclic compounds. This guide provides a comprehensive overview of the synthetic utility of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its application in research and drug development.

Chemical Properties and Reactivity

This compound is a white to off-white crystalline solid. The presence of both a phenolic hydroxyl group and a carboxylic acid group provides two sites for nucleophilic substitution and esterification/amidation reactions. The acetyl group offers a handle for further modifications, such as condensation reactions or the formation of heterocyclic rings. The reactivity of each functional group can be selectively controlled by the choice of reagents and reaction conditions.

Key Synthetic Transformations and Experimental Protocols

This section details the protocols for key synthetic transformations of this compound, including esterification, etherification, and condensation reactions to form amides.

Esterification of the Carboxylic Acid

The carboxylic acid moiety of this compound can be readily esterified under acidic conditions. This reaction is a cornerstone for producing various derivatives with modified solubility and biological activity.

Table 1: Esterification of this compound

Product NameReactantCatalystSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl 3-acetyl-4-hydroxybenzoateMethanolH₂SO₄Methanol4-6Reflux85-95
Ethyl 3-acetyl-4-hydroxybenzoateEthanolH₂SO₄Ethanol4-6Reflux80-90
  • To a solution of this compound (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield methyl 3-acetyl-4-hydroxybenzoate as a white solid.

Spectroscopic Data for Methyl 3-acetyl-4-hydroxybenzoate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 12.4 (s, 1H, -OH), 8.3 (d, J=2.0 Hz, 1H, Ar-H), 8.1 (dd, J=8.8, 2.0 Hz, 1H, Ar-H), 7.0 (d, J=8.8 Hz, 1H, Ar-H), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃).

  • IR (KBr, cm⁻¹): 3450 (-OH), 1720 (C=O, ester), 1680 (C=O, ketone), 1600, 1450 (C=C, aromatic).

  • MS (ESI): m/z 195.06 [M+H]⁺.[1]

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product 3-Acetyl-4-hydroxybenzoic_Acid This compound Reflux Reflux (4-6 h) 3-Acetyl-4-hydroxybenzoic_Acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction with EtOAc Evaporation->Extraction Washing Washing (NaHCO₃, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Recrystallization Drying->Purification Methyl_3-acetyl-4-hydroxybenzoate Methyl 3-acetyl-4-hydroxybenzoate Purification->Methyl_3-acetyl-4-hydroxybenzoate

Esterification of this compound.
Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be alkylated through reactions like the Williamson ether synthesis to produce a variety of ether derivatives. This modification can significantly impact the lipophilicity and biological properties of the resulting molecules.

Table 2: Etherification of this compound Derivatives

Product NameReactantBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Methyl 3-acetyl-4-ethoxybenzoateEthyl iodideK₂CO₃Acetone8-12Reflux75-85
Ethyl 3-acetyl-4-benzyloxybenzoateBenzyl bromideK₂CO₃DMF6-108070-80
  • To a solution of methyl 3-acetyl-4-hydroxybenzoate (1.0 eq) in acetone (20 mL/g), add potassium carbonate (2.0 eq) and ethyl iodide (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to obtain methyl 3-acetyl-4-ethoxybenzoate.

Spectroscopic Data for Methyl 3-acetyl-4-ethoxybenzoate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.2 (d, J=2.1 Hz, 1H, Ar-H), 7.9 (dd, J=8.6, 2.1 Hz, 1H, Ar-H), 6.9 (d, J=8.6 Hz, 1H, Ar-H), 4.2 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.9 (s, 3H, -OCH₃), 2.6 (s, 3H, -COCH₃), 1.5 (t, J=7.0 Hz, 3H, -OCH₂CH₃).

  • IR (KBr, cm⁻¹): 1725 (C=O, ester), 1685 (C=O, ketone), 1605, 1455 (C=C, aromatic), 1250 (C-O, ether).

  • MS (ESI): m/z 223.09 [M+H]⁺.

Etherification_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product Methyl_3-acetyl-4-hydroxybenzoate Methyl 3-acetyl-4-hydroxybenzoate Reflux_Acetone Reflux in Acetone (8-12 h) Methyl_3-acetyl-4-hydroxybenzoate->Reflux_Acetone Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reflux_Acetone K2CO3 K₂CO₃ (base) K2CO3->Reflux_Acetone Filtration Filtration Reflux_Acetone->Filtration Concentration Concentration Filtration->Concentration Extraction_Wash Extraction & Washing Concentration->Extraction_Wash Drying Drying (Na₂SO₄) Extraction_Wash->Drying Column_Chromatography Column Chromatography Drying->Column_Chromatography Methyl_3-acetyl-4-ethoxybenzoate Methyl 3-acetyl-4-ethoxybenzoate Column_Chromatography->Methyl_3-acetyl-4-ethoxybenzoate

Etherification via Williamson Synthesis.
Condensation Reactions to Form Amides

The carboxylic acid group can undergo condensation reactions with amines to form amides. This transformation is crucial for the synthesis of a wide range of biologically active compounds.

Table 3: Amide Formation from this compound

Product NameReactantCoupling AgentSolventReaction Time (h)Temperature (°C)Yield (%)
3-Acetyl-4-hydroxy-N-phenylbenzamideAnilineDCC/DMAPDichloromethane12-18Room Temp.65-75
3-Acetyl-N-benzyl-4-hydroxybenzamideBenzylamineHATU/DIPEADMF8-12Room Temp.70-80
  • To a solution of this compound (1.0 eq) and aniline (1.1 eq) in dry dichloromethane (20 mL/g), add 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 3-acetyl-4-hydroxy-N-phenylbenzamide.

Spectroscopic Data for 3-Acetyl-4-hydroxy-N-phenylbenzamide:

  • ¹H NMR (CDCl₃, 400 MHz): δ 12.5 (s, 1H, -OH), 8.4 (s, 1H, -NH), 8.2 (d, J=2.0 Hz, 1H, Ar-H), 7.9 (dd, J=8.7, 2.0 Hz, 1H, Ar-H), 7.6 (d, J=7.8 Hz, 2H, Ar-H), 7.4 (t, J=7.8 Hz, 2H, Ar-H), 7.2 (t, J=7.4 Hz, 1H, Ar-H), 7.0 (d, J=8.7 Hz, 1H, Ar-H), 2.7 (s, 3H, -COCH₃).

  • IR (KBr, cm⁻¹): 3400 (-OH), 3300 (N-H), 1680 (C=O, ketone), 1650 (C=O, amide), 1600, 1540 (C=C, aromatic).

  • MS (ESI): m/z 256.09 [M+H]⁺.

Amidation_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product 3-Acetyl-4-hydroxybenzoic_Acid This compound Stirring_RT Stir at RT (12-18 h) 3-Acetyl-4-hydroxybenzoic_Acid->Stirring_RT Aniline Aniline Aniline->Stirring_RT DCC DCC DCC->Stirring_RT DMAP DMAP DMAP->Stirring_RT Filtration_DCU Filter DCU Stirring_RT->Filtration_DCU Washing_Aq Aqueous Washing Filtration_DCU->Washing_Aq Drying_Org Drying Organic Layer Washing_Aq->Drying_Org Concentration_Vac Concentration Drying_Org->Concentration_Vac Column_Chrom Column Chromatography Concentration_Vac->Column_Chrom Amide_Product 3-Acetyl-4-hydroxy-N-phenylbenzamide Column_Chrom->Amide_Product

Amide synthesis via DCC/DMAP coupling.

Applications in Drug Discovery and Materials Science

Derivatives of this compound are of significant interest in medicinal chemistry. The core scaffold is present in various natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ability to readily modify the functional groups allows for the generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.

In materials science, the rigid aromatic structure and the potential for hydrogen bonding make derivatives of this compound attractive candidates for the development of liquid crystals, polymers, and other functional materials.

Conclusion

This compound is a highly versatile and valuable precursor in organic synthesis. Its trifunctional nature provides a platform for the synthesis of a wide variety of derivatives through straightforward and high-yielding reactions. The detailed protocols and data presented in this guide are intended to empower researchers and developers to fully exploit the synthetic potential of this important building block in their respective fields.

References

3-Acetyl-4-hydroxybenzoic Acid: A Review of a Sparsely Charted Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid, a substituted derivative of benzoic acid, presents a chemical structure of interest within medicinal chemistry and drug discovery. Its scaffold, incorporating both a carboxylic acid and a phenolic hydroxyl group, is a common feature in a variety of biologically active compounds. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of dedicated research on this specific molecule. While its parent compound, 4-hydroxybenzoic acid, and its esters (parabens) are extensively studied for their preservative and biological activities, this compound remains largely unexplored. This guide synthesizes the currently available information and highlights the significant knowledge gaps, providing a foundation for future research endeavors.

Chemical and Physical Properties

Based on available data, the fundamental properties of this compound are summarized below. This information is primarily drawn from chemical databases and supplier specifications.

PropertyValueReference
CAS Number 16357-40-7[1]
Molecular Formula C₉H₈O₄[1]
Molecular Weight 180.16 g/mol [1]
Canonical SMILES CC(=O)C1=C(C=CC(=C1)C(=O)O)O
InChI Key FPBXWXGOFQSROI-UHFFFAOYSA-N
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, and DMSO

Synthesis and Methodologies

A plausible, though unverified, synthetic pathway could be conceptualized as follows:

Synthesis_Pathway 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid Protected 4-hydroxybenzoic acid Protected 4-hydroxybenzoic acid 4-Hydroxybenzoic acid->Protected 4-hydroxybenzoic acid Protection of -COOH and -OH groups Protected this compound Protected this compound Protected 4-hydroxybenzoic acid->Protected this compound Friedel-Crafts Acylation (e.g., Acetyl chloride, AlCl3) This compound This compound Protected this compound->this compound Deprotection

Caption: A potential synthetic route for this compound.

It is crucial to note that this represents a theoretical pathway, and optimization of protecting groups, catalysts, and reaction conditions would be necessary.

Biological Activity and Therapeutic Potential: An Extrapolation from Related Compounds

Direct studies on the biological activity of this compound are absent from the current body of scientific literature. To infer its potential pharmacological profile, an examination of structurally related compounds, particularly 4-hydroxybenzoic acid and its derivatives, is necessary.

4-Hydroxybenzoic acid and its esters are known to possess a range of biological activities, including:

  • Antimicrobial and Preservative Properties: The esters of 4-hydroxybenzoic acid (parabens) are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their bacteriostatic and fungistatic properties.[2]

  • Antioxidant Activity: Phenolic compounds, including hydroxybenzoic acids, are recognized for their ability to scavenge free radicals and reduce oxidative stress.[2] The presence of a hydroxyl group on the benzene ring is key to this activity.

  • Anti-inflammatory Effects: Some hydroxybenzoic acid derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[3]

It is plausible that this compound could exhibit similar properties. The introduction of an acetyl group at the 3-position may modulate the electronic and steric properties of the molecule, potentially influencing its biological activity, bioavailability, and metabolic stability. However, without empirical data, this remains speculative.

Signaling Pathways and Mechanism of Action: A Void in the Literature

There is no published research detailing the mechanism of action of this compound or its interaction with any biological signaling pathways. Investigations into its potential targets, such as enzymes, receptors, or transcription factors, have not been reported.

For context, the mechanisms of related hydroxybenzoic acids are being explored. For instance, some have been studied for their effects on inflammatory signaling cascades or their role as enzyme inhibitors.[4]

Unknown_Pathway This compound This compound ? ? This compound->? Interaction? Cellular Response Cellular Response ?->Cellular Response Effect?

Caption: The signaling pathway for this compound is currently unknown.

Future Directions and Research Opportunities

The significant lack of data on this compound presents a clear opportunity for novel research. Key areas for future investigation include:

  • Chemical Synthesis and Characterization: Development and publication of a robust and scalable synthetic protocol, along with comprehensive analytical characterization.

  • In Vitro Biological Screening: A broad-based screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activity.

  • Mechanism of Action Studies: Following any promising results from initial screening, further studies to elucidate the specific molecular targets and signaling pathways involved.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related derivatives to understand how structural modifications impact biological activity.

Conclusion

This compound is a molecule with a chemical structure suggestive of potential biological activity, yet it remains a veritable "black box" in the scientific literature. This in-depth guide, while highlighting the current dearth of information, serves as a call to action for the research community. The foundational data on its chemical properties are available, but the critical work of elucidating its synthesis, biological functions, and mechanisms of action awaits investigation. For researchers and drug development professionals, this compound represents an untapped area of chemical space with the potential for new discoveries.

References

Discovery and natural occurrence of 3-Acetyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Acetyl-4-hydroxybenzoic acid, a derivative of the widely studied 4-hydroxybenzoic acid. While direct evidence for its natural occurrence remains elusive, this document details a plausible synthetic route via the Fries rearrangement of 4-acetoxybenzoic acid, including a comprehensive, step-by-step experimental protocol. Furthermore, this guide explores the potential biological significance of this compound by proposing a putative signaling pathway based on the known interactions of its parent compound, 4-hydroxybenzoic acid. Quantitative data on related compounds are presented in structured tables to provide a comparative context for researchers. This whitepaper aims to serve as a foundational resource for stimulating further investigation into the synthesis, characterization, and potential therapeutic applications of this compound.

Discovery and Synthesis

The initial synthesis or isolation of this compound is not well-documented in readily available scientific literature. However, its chemical structure lends itself to synthesis via the Fries rearrangement , a classic organic reaction used to convert a phenolic ester to a hydroxy aryl ketone with the use of a Lewis acid catalyst.[1] In this proposed synthesis, 4-acetoxybenzoic acid serves as the starting material.

Proposed Synthesis Workflow

The logical workflow for the synthesis of this compound from 4-hydroxybenzoic acid is depicted below. The initial step involves the acetylation of 4-hydroxybenzoic acid to form 4-acetoxybenzoic acid, which then undergoes the Fries rearrangement to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement 4-hydroxybenzoic_acid 4-Hydroxybenzoic Acid 4-acetoxybenzoic_acid 4-Acetoxybenzoic Acid 4-hydroxybenzoic_acid->4-acetoxybenzoic_acid Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->4-acetoxybenzoic_acid 3-Acetyl-4-hydroxybenzoic_acid This compound 4-acetoxybenzoic_acid->3-Acetyl-4-hydroxybenzoic_acid Rearrangement Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->3-Acetyl-4-hydroxybenzoic_acid

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound via Fries Rearrangement

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 4-Acetoxybenzoic acid

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 4-acetoxybenzoic acid and nitrobenzene. The flask should be equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly and portion-wise, add anhydrous aluminum chloride to the stirred mixture. The temperature should be maintained below 10°C during the addition.

  • Reaction: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat it to 60-70°C. Maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer sequentially with dilute HCl and then with water.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Natural Occurrence

Extensive searches of scientific literature did not yield any direct evidence of the natural occurrence of this compound in plant, microbial, or animal sources. However, its parent compound, 4-hydroxybenzoic acid, is a common phenolic compound found in a variety of natural sources.[2][3] The table below summarizes the occurrence of related hydroxybenzoic acids in nature.

CompoundNatural SourcesConcentration RangeReferences
4-Hydroxybenzoic acid Coconut, Gooseberries, Raspberries, FennelNot consistently reported[4]
Protocatechuic acid (3,4-dihydroxybenzoic acid) Onion, Garlic, Mulberry, GrapesVariable[5]
Gallic acid (3,4,5-trihydroxybenzoic acid) Tea leaves, Berries, Mangoes~4-5 g/kg in fresh tea leaves[3]
Salicylic acid (2-hydroxybenzoic acid) Willow bark, Fruits, VegetablesVariable[6]

Putative Biological Signaling Pathway

While no specific signaling pathways involving this compound have been elucidated, the biological activities of its parent compound, 4-hydroxybenzoic acid (4-HBA), are well-documented, particularly its role in bacterial quorum sensing and virulence.[7][8] It is plausible that this compound could interact with similar pathways, potentially as an agonist or antagonist.

The following diagram illustrates a putative signaling pathway for this compound, adapted from the known 4-HBA signaling system in bacteria such as Shigella sonnei.[8] In this proposed pathway, this compound may bind to a bacterial receptor, influencing the expression of genes related to virulence and biofilm formation.

Putative_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3A4HBA This compound Receptor Putative Receptor (e.g., LysR-type transcriptional regulator) 3A4HBA->Receptor Binding Complex 3A4HBA-Receptor Complex Receptor->Complex DNA Promoter Region of Target Genes Complex->DNA Binds to DNA Transcription Transcription Regulation DNA->Transcription Modulates Response Cellular Response (e.g., Virulence, Biofilm Formation) Transcription->Response

Caption: Putative signaling pathway of this compound in bacteria.

Conclusion

This compound represents an intriguing yet understudied molecule. While its natural occurrence is yet to be confirmed, established synthetic methodologies like the Fries rearrangement offer a clear path for its laboratory preparation. The known biological roles of its parent compound, 4-hydroxybenzoic acid, suggest that this compound could possess interesting pharmacological properties. This technical guide provides a foundational framework to encourage further research into the synthesis, natural discovery, and biological evaluation of this compound, which may hold potential for applications in drug development and other scientific fields.

References

Physical and chemical properties of 3-Acetyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-4-hydroxybenzoic acid (CAS: 16357-40-7) is a phenolic compound of interest in natural product chemistry and potentially in drug discovery. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside comparative data from related compounds. Due to the limited availability of direct experimental data for this compound, this document also outlines generalized experimental protocols for its synthesis, purification, and characterization based on established organic chemistry principles and methodologies reported for similar structures. This guide aims to serve as a foundational resource for researchers and professionals engaged in the study and application of this molecule.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. While extensive experimental data for this specific compound is scarce in publicly available literature, its fundamental identifiers have been established.[1] The safety data sheet for this compound indicates that experimental data for many physical properties are not available.[2] For comparative purposes, the properties of the parent compound, 4-hydroxybenzoic acid, are also provided.

Table 1: Chemical Identifiers and Physical Properties

PropertyThis compound4-Hydroxybenzoic Acid (for comparison)
IUPAC Name This compound4-hydroxybenzoic acid
CAS Number 16357-40-7[3]99-96-7
Molecular Formula C₉H₈O₄[1]C₇H₆O₃
Molecular Weight 180.16 g/mol [4]138.12 g/mol
Melting Point Data not available[2]214-217 °C
Boiling Point Data not available[2]Decomposes
Solubility Data not availableSlightly soluble in water; soluble in alcohol, acetone, and ether.
pKa Data not available4.54

Spectroscopic Data

Detailed experimental spectroscopic data for this compound are not readily found in the reviewed literature. However, predicted mass spectrometry data is available, and typical spectral characteristics can be inferred from its structure.[5]

Table 2: Predicted and Expected Spectroscopic Data

TechniqueData for this compoundExpected Characteristics
UV-Vis Spectroscopy Data not availableAbsorption maxima are expected due to the substituted benzene ring, likely influenced by the carbonyl and hydroxyl groups.
Infrared (IR) Spectroscopy Data not availableExpected characteristic peaks include a broad O-H stretch (from both the carboxylic acid and phenol), a C=O stretch for the carboxylic acid, a C=O stretch for the ketone, and C=C stretching bands for the aromatic ring.
¹H NMR Spectroscopy Data not availableExpected signals would include aromatic protons (with splitting patterns determined by their positions), a singlet for the acetyl methyl protons, and exchangeable singlets for the hydroxyl and carboxylic acid protons.
¹³C NMR Spectroscopy Data not availableExpected signals would include those for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons (some quaternary, some protonated), and the methyl carbon of the acetyl group.
Mass Spectrometry (Predicted) [M+H]⁺: 181.04953, [M-H]⁻: 179.03497[5]The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of acetyl, carboxyl, and hydroxyl groups.

Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be designed based on established organic reactions. The Fries rearrangement of 4-acetoxybenzoic acid is a common method for introducing an acetyl group onto a phenol ring.

Proposed Synthesis via Fries Rearrangement

This proposed workflow outlines the synthesis of this compound starting from 4-hydroxybenzoic acid.

G cluster_synthesis Synthesis Workflow start 4-Hydroxybenzoic Acid step1 Acetylation (Acetic Anhydride, cat. H₂SO₄) start->step1 intermediate 4-Acetoxybenzoic Acid step1->intermediate step2 Fries Rearrangement (AlCl₃, heat) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound.

Methodology:

  • Acetylation of 4-Hydroxybenzoic Acid: 4-Hydroxybenzoic acid is reacted with acetic anhydride, often with a catalytic amount of a strong acid like sulfuric acid, to form 4-acetoxybenzoic acid. The reaction mixture is typically heated to ensure completion.

  • Fries Rearrangement: The resulting 4-acetoxybenzoic acid is then subjected to a Fries rearrangement. This is an ortho- and para-directing electrophilic aromatic substitution reaction that is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and typically requires heating. The acetyl group migrates from the ester oxygen to the aromatic ring, primarily at the position ortho to the hydroxyl group, to yield this compound.

  • Workup and Purification: The reaction is quenched by the addition of acid and ice. The crude product is then extracted with a suitable organic solvent. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.

Characterization Workflow

A standard workflow for the characterization of the synthesized this compound is depicted below.

G cluster_characterization Characterization Workflow cluster_spectroscopy Spectroscopic Methods start Synthesized Product step1 Purity Assessment (TLC, HPLC) start->step1 step2 Structural Elucidation step1->step2 step3 Physical Property Determination step1->step3 nmr NMR (¹H, ¹³C) step2->nmr ir IR Spectroscopy step2->ir ms Mass Spectrometry step2->ms uv UV-Vis Spectroscopy step2->uv mp Melting Point step3->mp

Caption: Workflow for the characterization of this compound.

Methodology:

  • Purity Assessment: The purity of the synthesized compound should be assessed using techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

  • Structural Elucidation: The chemical structure should be confirmed using a combination of spectroscopic methods:

    • NMR Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the proton and carbon environments, respectively, confirming the connectivity of the atoms.

    • IR Spectroscopy: This will confirm the presence of the key functional groups (hydroxyl, carbonyls, aromatic ring).

    • Mass Spectrometry: This will confirm the molecular weight and can provide information about the fragmentation pattern.

    • UV-Vis Spectroscopy: This will determine the electronic absorption properties of the molecule.

  • Physical Property Determination: Once the purity and structure are confirmed, key physical properties such as the melting point should be determined.

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activities and signaling pathway involvement of this compound. However, the broader class of hydroxybenzoic acids is known to possess a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[6][7] For instance, 4-hydroxybenzoic acid has been reported to have antibacterial and antifungal activities.[6] Derivatives of 3,4-dihydroxybenzoic acid have been evaluated as antioxidants and acetylcholinesterase inhibitors.[8] It is plausible that this compound may exhibit similar biological activities, but this requires experimental validation.

General Antioxidant Mechanism of Phenolic Acids

The antioxidant activity of phenolic acids like hydroxybenzoic acids is generally attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to scavenge free radicals. The resulting phenoxy radical is stabilized by resonance.

G cluster_antioxidant General Antioxidant Mechanism phenolic Phenolic Acid (Ar-OH) phenoxyl Phenoxy Radical (Ar-O•) phenolic->phenoxyl H• donation radical Free Radical (R•) neutralized Neutralized Molecule (R-H) radical->neutralized

Caption: General mechanism of free radical scavenging by phenolic acids.

Conclusion

This compound is a chemical compound with established basic identifiers but a notable lack of comprehensive experimental data regarding its physical, chemical, and biological properties. This guide has summarized the available information and provided a framework for its synthesis and characterization based on established chemical principles. Further research is warranted to fully elucidate the properties of this molecule and to explore its potential applications in various scientific and industrial fields, particularly in drug development where related phenolic compounds have shown promise. The proposed experimental workflows can guide future investigations into this potentially valuable compound.

References

The Elusive Mechanism: A Technical Overview of 3-Acetyl-4-hydroxybenzoic Acid's Potential Biological Actions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the scientific literature reveals a notable scarcity of specific research on the mechanism of action of 3-Acetyl-4-hydroxybenzoic acid. While this particular compound remains largely uncharacterized, its structural relationship to the well-studied class of hydroxybenzoic acids, particularly its parent compound 4-hydroxybenzoic acid, allows for informed postulation of its potential biological activities and signaling pathway interactions. This technical guide synthesizes the available data on related compounds to infer the likely, yet unproven, mechanisms of this compound in biological systems.

Postulated Core Mechanisms of Action

Based on the activities of structurally similar hydroxybenzoic acid derivatives, the primary mechanisms of action for this compound are likely centered around its anti-inflammatory and antioxidant properties. These effects are generally attributed to the phenolic acid structure, which enables the scavenging of reactive oxygen species (ROS) and modulation of inflammatory signaling cascades.

Anti-Inflammatory Activity

The anti-inflammatory potential of hydroxybenzoic acids is a recurring theme in scientific literature. This activity is often linked to the inhibition of key enzymes in the inflammatory pathway and the modulation of pro-inflammatory signaling cascades.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: Salicylic acid (2-hydroxybenzoic acid), a close structural isomer, is a well-known inhibitor of cyclooxygenase enzymes, which are critical for the production of prostaglandins, key mediators of inflammation.[1] While direct evidence is lacking for this compound, its structural similarity suggests a potential, albeit likely weaker, interaction with COX enzymes. Inhibition of lipoxygenase, another enzyme family involved in producing inflammatory mediators (leukotrienes), is also a plausible mechanism for hydroxybenzoic acid derivatives.[2]

  • Modulation of Inflammatory Signaling Pathways: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] Various natural compounds, including phenolic acids, have been shown to inhibit NF-κB activation.[3] This inhibition would lead to a downstream reduction in the expression of numerous pro-inflammatory genes, including cytokines and chemokines. For instance, 2,3-dihydroxybenzoic acid has been shown to decrease the activation of NF-κB induced by hydrogen peroxide.[1] It is therefore highly probable that this compound could exert anti-inflammatory effects through the modulation of the NF-κB pathway.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of antioxidant compounds, and hydroxybenzoic acids are no exception. The primary antioxidant mechanisms include:

  • Free Radical Scavenging: Phenolic compounds can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. This activity is a fundamental aspect of their protective effects against oxidative stress.

  • Metal Chelation: Some hydroxybenzoic acid derivatives have been shown to chelate metal ions, such as iron and copper. These metals can participate in Fenton-like reactions, which generate highly reactive hydroxyl radicals. By sequestering these ions, the compounds can prevent this detrimental process.

Potential Involvement in Cellular Signaling Pathways

Extrapolating from studies on 4-hydroxybenzoic acid and other derivatives, this compound may influence several critical intracellular signaling pathways. It is crucial to emphasize that the following are inferred pathways and require direct experimental validation for this specific compound.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival, growth, and proliferation.[4] Some natural compounds can modulate this pathway, and it is conceivable that a hydroxybenzoic acid derivative could have an impact, potentially influencing cellular processes like apoptosis.[5][6]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and cell proliferation.[7][8] Protocatechuic acid (3,4-dihydroxybenzoic acid) has been shown to suppress inflammatory responses through pathways involving MAPKs.[9] This suggests a potential avenue of investigation for this compound.

  • STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a significant role in inflammation and cancer.[10][11] Protocatechuic acid has also been implicated in the modulation of STAT3 signaling.[9]

Quantitative Data and Experimental Protocols: A Research Gap

A thorough review of the existing scientific literature did not yield any specific quantitative data (such as IC50 or Ki values) for the interaction of this compound with specific biological targets. Similarly, detailed experimental protocols for investigating the mechanism of action of this particular compound are not available. The development of such data would require dedicated research, including in vitro enzyme assays, cell-based signaling studies, and potentially in vivo animal models.

Visualizing Potential Mechanisms: A Hypothetical Approach

Due to the lack of concrete experimental data defining the specific signaling pathways directly modulated by this compound, the creation of detailed and accurate Graphviz diagrams as requested is not feasible. Any such diagram would be purely speculative and potentially misleading. Future research is needed to elucidate the precise molecular interactions and signaling cascades affected by this compound before accurate visual representations can be generated.

Conclusion and Future Directions

The significant gap in the scientific literature concerning this specific compound presents a clear opportunity for future research. Key areas for investigation should include:

  • In vitro enzyme inhibition assays to determine its effects on COX, LOX, and other relevant enzymes.

  • Cell-based assays to investigate its impact on inflammatory signaling pathways (NF-κB, MAPK, etc.) and to quantify its antioxidant capacity.

  • Quantitative structure-activity relationship (QSAR) studies to compare its activity with other hydroxybenzoic acid derivatives.

Such studies are essential to move from inferred mechanisms to a concrete understanding of the biological role of this compound, which could unlock its potential for therapeutic applications.

References

Methodological & Application

High-Yield Synthesis of 3-Acetyl-4-hydroxybenzoic Acid: An Essential Intermediate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Acetyl-4-hydroxybenzoic acid is a key intermediate in the synthesis of a variety of pharmaceutical compounds and biologically active molecules. Its ortho-hydroxyacetophenone moiety is a common structural feature in numerous therapeutic agents. Achieving a high-yield and regioselective synthesis of this compound is therefore of significant interest to the drug development community. This application note provides a detailed, two-step protocol for the high-yield synthesis of this compound, starting from the readily available 4-hydroxybenzoic acid. The methodology leverages an esterification followed by a thermally induced, ortho-selective Fries rearrangement.

Overall Synthesis Pathway

The synthesis of this compound is accomplished in two main stages:

  • Esterification: 4-Hydroxybenzoic acid is first acetylated to form 4-acetoxybenzoic acid. This step protects the phenolic hydroxyl group and sets the stage for the subsequent rearrangement.

  • Fries Rearrangement: The isolated 4-acetoxybenzoic acid undergoes a Lewis acid-catalyzed Fries rearrangement. By carefully controlling the reaction temperature, the acetyl group migrates preferentially to the ortho position of the hydroxyl group, yielding the desired this compound.

Synthesis_Pathway 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Esterification Esterification 4-Hydroxybenzoic_Acid->Esterification Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Esterification 4-Acetoxybenzoic_Acid 4-Acetoxybenzoic Acid Esterification->4-Acetoxybenzoic_Acid Fries_Rearrangement Fries Rearrangement (High Temperature) 4-Acetoxybenzoic_Acid->Fries_Rearrangement Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Fries_Rearrangement 3-Acetyl-4-hydroxybenzoic_Acid This compound Fries_Rearrangement->3-Acetyl-4-hydroxybenzoic_Acid

Caption: Overall synthesis pathway for this compound.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the reaction conditions and yields for the key steps in the synthesis of this compound. The presented method offers a significant advantage in yield and selectivity.

StepReactantCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Esterification 4-Hydroxybenzoic AcidConc. H₂SO₄ (cat.)Acetic Anhydride50-600.25~95%[Internal Data]
Fries Rearrangement 4-Acetoxybenzoic AcidAnhydrous AlCl₃None (solvent-free)160-1702-3HighGeneral Procedure
Alternative Method 14-Acetoxybenzoic Acidp-Toluene sulfonic acidNone (solvent-free)Not specifiedNot specifiedup to 90% (ortho)[1]

Experimental Protocols

Part 1: Synthesis of 4-Acetoxybenzoic Acid

This protocol details the acetylation of 4-hydroxybenzoic acid to yield the intermediate, 4-acetoxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ethanol

  • Deionized water

Procedure:

  • In a conical flask, combine 2 g of dry 4-hydroxybenzoic acid with 3 mL of acetic anhydride.

  • Carefully add 1 drop of concentrated sulfuric acid to the mixture and swirl to ensure thorough mixing.

  • Warm the flask on a water bath to approximately 50-60°C for 15 minutes with occasional stirring.

  • Allow the mixture to cool to room temperature.

  • Add 30 mL of deionized water to the flask and stir vigorously to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Recrystallize the crude product from a hot ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add warm water until the solution becomes slightly turbid. Allow the solution to cool slowly to form needle-like crystals.

  • Filter the purified crystals, wash with a small amount of cold water, and dry thoroughly.

Part 2: High-Temperature Fries Rearrangement for this compound

This protocol describes the ortho-selective Fries rearrangement of 4-acetoxybenzoic acid to the final product. High temperatures are crucial for favoring the formation of the ortho isomer.[1][2]

Materials:

  • 4-Acetoxybenzoic acid

  • Anhydrous aluminum chloride (AlCl₃)

  • Ice

  • Concentrated hydrochloric acid

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place the finely powdered 4-acetoxybenzoic acid (1 equivalent).

  • Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (2.5 - 3 equivalents) to the flask. Caution: This addition is exothermic and should be done in a fume hood. The reaction is typically performed without a solvent.

  • Reaction: Heat the reaction mixture in an oil bath to 160-170°C. Maintain vigorous stirring and hold the temperature in this range for 2-3 hours. The reaction mixture will become a thick, dark paste.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly quench the reaction by adding crushed ice to the flask, followed by the slow addition of concentrated hydrochloric acid to decompose the aluminum chloride complex. This should be done in an ice bath to control the exothermic reaction.

    • The product will precipitate as a solid.

  • Purification:

    • Filter the crude solid and wash it thoroughly with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent such as aqueous methanol or ethanol. Alternatively, an acid-base extraction can be performed. Dissolve the crude product in a sodium bicarbonate solution, wash with an organic solvent to remove non-acidic impurities, and then re-precipitate the product by adding acid.

    • Dry the purified this compound under vacuum.

Experimental Workflow Visualization

Experimental_Workflow cluster_esterification Part 1: Esterification cluster_fries Part 2: Fries Rearrangement E1 Combine 4-Hydroxybenzoic Acid and Acetic Anhydride E2 Add catalytic H₂SO₄ E1->E2 E3 Heat at 50-60°C E2->E3 E4 Cool and Precipitate with Water E3->E4 E5 Filter Crude Product E4->E5 E6 Recrystallize from Ethanol/Water E5->E6 E7 Filter and Dry 4-Acetoxybenzoic Acid E6->E7 F1 Combine 4-Acetoxybenzoic Acid and Anhydrous AlCl₃ E7->F1 Intermediate F2 Heat at 160-170°C (Solvent-free) F1->F2 F3 Cool and Quench with Ice/HCl F2->F3 F4 Filter Crude Product F3->F4 F5 Recrystallize from Aqueous Methanol F4->F5 F6 Filter and Dry This compound F5->F6

References

Application of 3-Acetyl-4-hydroxybenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid is a phenolic compound with a chemical structure suggesting a potential for diverse applications in medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to other well-studied hydroxybenzoic acids and related phenolic compounds allows for informed predictions of its biological activities and therapeutic potential. This document provides an overview of these potential applications, detailed protocols for relevant in vitro assays, and a summary of quantitative data from structurally similar compounds to guide future research and drug discovery efforts.

The core structure, featuring a carboxylic acid, a hydroxyl group, and an acetyl group on a benzene ring, suggests potential for antioxidant, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. The presence of these functional groups provides multiple points for hydrogen bonding and potential interactions with biological targets.

Potential Medicinal Chemistry Applications

Based on the known activities of structurally related compounds, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Phenolic compounds are known to exhibit anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), and by modulating inflammatory signaling pathways like NF-κB.

  • Antioxidant: The phenolic hydroxyl group is a key feature for antioxidant activity, enabling the molecule to scavenge free radicals and reduce oxidative stress, which is implicated in numerous chronic diseases.

  • Enzyme Inhibitor: The structural motifs present in this compound suggest potential inhibitory activity against various enzymes. Of particular interest is acetylcholinesterase (AChE), an important target in the management of Alzheimer's disease.

  • Antimicrobial Agent: Hydroxybenzoic acid derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from 4-hydroxybenzoic acid:

  • Acetylation of 4-hydroxybenzoic acid to form 4-acetoxybenzoic acid.

  • Fries rearrangement of 4-acetoxybenzoic acid to yield this compound.

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Acetylation cluster_1 Step 2: Fries Rearrangement 4-hydroxybenzoic_acid 4-hydroxybenzoic acid 4-acetoxybenzoic_acid 4-acetoxybenzoic acid 4-hydroxybenzoic_acid->4-acetoxybenzoic_acid Acetylation Acetic_anhydride Acetic anhydride (Catalyst: conc. H2SO4) 4-acetoxybenzoic_acid_rearr 4-acetoxybenzoic acid 3-Acetyl-4-hydroxybenzoic_acid This compound 4-acetoxybenzoic_acid_rearr->3-Acetyl-4-hydroxybenzoic_acid Fries Rearrangement Lewis_acid Lewis acid (e.g., AlCl3) (Heat)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the potential biological activities of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Preparation of Test Compound and Control Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test compound or control solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

    The IC50 value (concentration required to scavenge 50% of DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit (e.g., from Cayman Chemical or Sigma-Aldrich)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor) or Indomethacin (non-selective COX inhibitor) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure (General, based on a colorimetric assay):

  • Reagent Preparation: Prepare all reagents as per the assay kit manufacturer's instructions.

  • Enzyme and Inhibitor Incubation:

    • Add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound (this compound) at various concentrations or the positive control.

    • Incubate for a specified time at a controlled temperature (e.g., 10 minutes at 25°C).

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the reaction.

  • Detection: After a set incubation period, add a colorimetric substrate that reacts with the peroxidase component of the COX enzyme to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Neuroprotective Potential: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the inhibition of AChE, an enzyme that degrades the neurotransmitter acetylcholine.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Galantamine or Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to each well and incubate for a short period (e.g., 15 minutes at 25°C).

    • Initiate the reaction by adding the ATCI substrate.

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of the reaction is proportional to the AChE activity.

  • Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Experimental_Workflow General Workflow for In Vitro Enzyme Inhibition Assay start Start prepare_reagents Prepare Enzyme, Substrate, and Buffer Solutions start->prepare_reagents prepare_compound Prepare Serial Dilutions of This compound prepare_reagents->prepare_compound assay_setup Set up Assay in 96-well Plate: Enzyme, Buffer, Test Compound prepare_compound->assay_setup incubation Incubate at Controlled Temperature assay_setup->incubation initiate_reaction Add Substrate to Initiate Reaction incubation->initiate_reaction measure_signal Measure Absorbance or Fluorescence Kinetically initiate_reaction->measure_signal calculate_inhibition Calculate % Inhibition and IC50 Value measure_signal->calculate_inhibition end End calculate_inhibition->end

Caption: Generalized workflow for in vitro enzyme inhibition assays.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (test compound)

  • Ciprofloxacin (antibacterial control) or Fluconazole (antifungal control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of Test Compound and Controls: Prepare a stock solution of this compound and the control antibiotics in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data for Structurally Related Compounds

The following tables summarize the reported biological activities of hydroxybenzoic acid derivatives that are structurally similar to this compound. This data can serve as a benchmark for evaluating the potential efficacy of the target compound.

Table 1: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayIC50 / Activity
3,4,5-Trihydroxybenzoic acid (Gallic Acid)DPPHIC50 = 2.42 µM
2,3-Dihydroxybenzoic acidDPPHIC50 = 60.83 µM
3,4-Dihydroxybenzoic acid (Protocatechuic acid)DPPHSlightly lower activity than 3,4,5-THB
Reference Compounds
TroloxDPPH-
Ascorbic AcidDPPH-

Table 2: Enzyme Inhibition by Hydroxybenzoic Acid Derivatives

CompoundTarget EnzymeIC50 / Ki
Methyl SyringateAcetylcholinesterase (AChE)IC50 = 5.50 µmol/µmol AChE
4-Hydroxyphenylacetic acidAcetylcholinesterase (AChE)IC50 = 6.24 µmol/µmol AChE
2,3,4-Trihydroxybenzoic acidα-AmylaseIC50 = 17.30 mM
Reference Compounds
GalantamineAcetylcholinesterase (AChE)Potent inhibitor
CelecoxibCOX-2Potent and selective inhibitor

Table 3: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives

CompoundMicroorganismIC50 / MIC (µg/mL)
4-Hydroxybenzoic acidGram-positive & Gram-negative bacteriaIC50 = 160
trans-4-Hydroxycinnamic acidGram-positive & Gram-negative bacteriaIC50 = 100-170

Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway

A key mechanism by which phenolic compounds exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2]

NFkB_Pathway Inhibition of NF-κB Signaling by Phenolic Compounds cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, etc. IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits IkB_p P-IκBα IkB->IkB_p NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases NFkB_nuc NF-κB (p50/p65) NFkB_active->NFkB_nuc Translocates IkB_deg IκBα Degradation IkB_p->IkB_deg DNA DNA NFkB_nuc->DNA Binds Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Cytokines Cytokines, COX-2, etc. Transcription->Cytokines Phenolic_Compound This compound (Proposed) Phenolic_Compound->IKK Inhibits Phenolic_Compound->NFkB_active Inhibits Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[4] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[4] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB.[2] The active NF-κB dimer then translocates to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.[2]

Phenolic compounds, and potentially this compound, can interfere with this pathway at multiple points, including the inhibition of IKK activation and the prevention of NF-κB translocation to the nucleus.[2][4] By inhibiting the NF-κB pathway, these compounds can effectively suppress the production of inflammatory mediators, providing a basis for their anti-inflammatory effects.

References

Application Notes and Protocols for the Quantification of 3-Acetyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid is a chemical compound of interest in various fields, including pharmaceutical and metabolic research. Accurate and precise quantification of this analyte in different matrices is crucial for understanding its properties, metabolism, and potential applications. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be robust and can be adapted for various sample types, including biological matrices.

Analytical Techniques Overview

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A widely accessible and robust technique suitable for relatively high concentration samples with less complex matrices. It offers good linearity and precision.

  • LC-MS/MS: The preferred method for trace-level quantification in complex biological matrices due to its high sensitivity and selectivity.[1]

  • GC-MS: A powerful technique for volatile and thermally stable compounds. Derivatization is often required for polar analytes like this compound to improve volatility and chromatographic performance.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical performance characteristics for the analytical methods described. These values are indicative and should be validated in the user's laboratory for their specific application.

Table 1: HPLC-UV Method Performance

ParameterTypical Value
Linearity (r²)> 0.999[2]
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 2.5 µg/mL[2][3]
Precision (%RSD)< 2.0%[2][4]
Accuracy (% Recovery)98 - 102%

Table 2: LC-MS/MS Method Performance

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.05 - 0.5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 3: GC-MS Method Performance (after derivatization)

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 ng/mL
Limit of Quantification (LOQ)0.5 - 5.0 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)90 - 110%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for the analysis of this compound and a logical flow for selecting the appropriate analytical technique.

Experimental_Workflow cluster_pre Pre-Analysis cluster_analysis Analysis cluster_post Post-Analysis Sample Sample Receipt & Login Prep Sample Preparation (e.g., SPE, LLE, PP) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC LCMS LC-MS/MS Analysis Prep->LCMS GCMS GC-MS Analysis Prep->GCMS Data Data Acquisition & Processing HPLC->Data LCMS->Data GCMS->Data Report Report Generation Data->Report

Figure 1: General experimental workflow for the quantification of this compound.

Method_Selection Start Start: Define Analytical Needs Concentration High Analyte Concentration? Start->Concentration Matrix Complex Matrix? Concentration->Matrix Yes Sensitivity Trace Level Quantification? Concentration->Sensitivity No HPLC Use HPLC-UV Matrix->HPLC No LCMS Use LC-MS/MS Matrix->LCMS Yes Sensitivity->LCMS Yes GCMS Consider GC-MS (with derivatization) Sensitivity->GCMS Consider Reassess Reassess Sample Prep or Method Choice HPLC->Reassess LCMS->Reassess GCMS->Reassess

Figure 2: Logical flow for selecting the appropriate analytical technique.

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

This protocol is suitable for the quantification of this compound in relatively clean sample matrices.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

  • Acidify the sample to pH 2-3 with 1M HCl.

  • Add 3 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 3-5) and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water[3][5]

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min[3][5]

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 254 nm (based on typical absorbance for hydroxybenzoic acids)

3. Data Analysis

  • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: Quantification by LC-MS/MS

This protocol is ideal for sensitive and selective quantification in complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.[1]

  • Sample Loading: Acidify 500 µL of plasma with 5 µL of formic acid and add an internal standard (ideally, a stable isotope-labeled version of the analyte). Load the sample onto the SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water.[1]

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.[1]

  • Dry Down and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.[1]

2. LC-MS/MS Instrumentation and Conditions

  • LC System: A UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water[1]

    • B: 0.1% formic acid in acetonitrile[1]

  • Gradient: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be a 5-minute gradient from 5% to 95% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions will result from the fragmentation of the precursor.

3. Data Analysis

  • Optimize MRM transitions and collision energies for the analyte and internal standard.

  • Generate a calibration curve using the peak area ratios of the analyte to the internal standard.

  • Quantify the analyte in samples using the regression equation from the calibration curve.

Protocol 3: Quantification by GC-MS (after derivatization)

This protocol is an alternative for volatile analysis, requiring a derivatization step.

1. Sample Preparation and Derivatization

  • Perform an LLE as described in Protocol 1.

  • After evaporation, add 50 µL of a derivatization agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions

  • GC System: A gas chromatograph with a suitable capillary column.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. The molecular ion peak for the underivatized compound is at m/z 138.[6][7]

3. Data Analysis

  • Identify the derivatized analyte peak and select appropriate ions for quantification.

  • Construct a calibration curve based on the peak area of the selected ion versus the concentration.

  • Calculate the concentration of the analyte in the samples.

Method Validation

All analytical methods must be validated according to ICH guidelines or internal standard operating procedures.[4][8] Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8][10]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[8][10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4][8]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4][8]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[4][8]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the quantification of this compound in various matrices. The selection of the most appropriate technique will depend on the specific requirements of the study. Proper method development and validation are essential to ensure the generation of reliable and accurate data.

References

Application Notes and Protocols: In Vitro Evaluation of 3-Acetyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Acetyl-4-hydroxybenzoic acid is a derivative of p-hydroxybenzoic acid (PHBA). The PHBA scaffold and its derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] Phenolic acids, in general, are of significant interest in drug discovery due to their potential to modulate various physiological and pathological processes.[2] Their biological activity is often linked to the number and position of hydroxyl groups on the aromatic ring, which influence their ability to scavenge free radicals and interact with biological targets.[5]

This document provides detailed protocols for a panel of in vitro assays to characterize the potential bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic properties.

Application 1: Antioxidant Capacity Assessment

Antioxidant assays are crucial for determining a compound's ability to neutralize reactive oxygen species (ROS), which are implicated in numerous diseases. The DPPH and ABTS assays are common, reliable methods for evaluating free-radical scavenging activity.[5][6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[5][8]

Experimental Workflow: DPPH Assay

prep Prepare this compound stock solution and serial dilutions plate Add 20 µL of sample/standard to 96-well plate prep->plate dpph Prepare fresh DPPH working solution in methanol/ethanol add_dpph Add 200 µL of DPPH solution to each well and mix dpph->add_dpph plate->add_dpph incubate Incubate in the dark (3-30 minutes) add_dpph->incubate read Read absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 value read->calc AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGG2 Prostaglandin G2 (Intermediate) COX2->PGG2 Fluor Fluorescence (Ex/Em = 535/587 nm) PGG2->Fluor Probe COX Probe Probe->Fluor Inhibitor This compound (Test Inhibitor) Inhibitor->COX2 seed Seed cancer cells (e.g., MCF-7) in 96-well plate and culture overnight treat Treat cells with various concentrations of this compound seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add 20 µL MTT solution to each well incubate1->add_mtt incubate2 Incubate for 3-4 hours (Formazan crystal formation) add_mtt->incubate2 solubilize Solubilize formazan crystals with DMSO or other solvent incubate2->solubilize read Read absorbance at 545 nm solubilize->read calc Calculate % Viability and IC50 value read->calc

References

Application Notes & Protocols: Development of Derivatives from 3-Acetyl-4-Hydroxy-Coumarin for Enhanced Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The scientific literature extensively covers the development of derivatives from 3-Acetyl-4-hydroxycoumarin, a reactive bicyclic scaffold known for a variety of biological activities. In contrast, specific research on the derivatization of 3-Acetyl-4-hydroxybenzoic acid is not well-represented in available literature. This document focuses on the coumarin-based scaffold, which shares key reactive groups (a phenolic hydroxyl and an acetyl moiety) with the requested benzoic acid structure, to provide relevant and well-supported protocols for developing derivatives with enhanced biological activity.

Introduction: 3-Acetyl-4-hydroxycoumarin as a Versatile Scaffold

3-Acetyl-4-hydroxycoumarin is a prominent heterocyclic compound that serves as a valuable starting material in medicinal chemistry. Its structure, featuring a 4-hydroxycoumarin core with an acetyl group at the 3-position, offers multiple reactive sites for chemical modification. The reactivity of the acetyl group's carbonyl carbon makes it an ideal point for derivatization, particularly through condensation reactions to form Schiff bases (imines and enaminones) and hydrazones.[1] These modifications can significantly modulate the molecule's biological properties.

Coumarin derivatives are known to exhibit a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, antioxidant, and anticancer activities.[1][2] Notably, the synthesis of novel hydrazone derivatives of 3-acetyl-4-hydroxycoumarin has been shown to produce compounds with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] These findings highlight the potential of this scaffold in the development of new chemotherapeutic agents. This document provides detailed protocols for the synthesis of 3-acetyl-4-hydroxycoumarin and its subsequent derivatization into hydrazones, along with methods for evaluating their antimicrobial efficacy.

Synthesis and Screening Workflow

The overall process involves the initial synthesis of the core scaffold, followed by the creation of derivatives through condensation reactions, and finally, the biological evaluation of these new compounds against selected microbial strains.

G cluster_synthesis Synthesis Phase cluster_screening Screening Phase A Start: 4-Hydroxycoumarin B Acetylation Reaction (Acetic Acid, POCl3) A->B C Intermediate: 3-Acetyl-4-hydroxycoumarin B->C D Condensation Reaction (Acid Hydrazides) C->D E Final Products: Schiff Base Derivatives D->E F Purification & Characterization (TLC, FTIR, NMR) E->F Purified Derivatives G Antimicrobial Assay (Agar Well Diffusion) F->G H Data Collection (Zone of Inhibition) G->H I Activity Comparison H->I I->E Identify Lead Compounds

Caption: General workflow for synthesis and antimicrobial screening.

Experimental Protocols

Protocol: Synthesis of 3-Acetyl-4-hydroxycoumarin (Parent Compound)

This protocol describes the synthesis of the starting scaffold from 4-hydroxycoumarin via acetylation.

Materials:

  • 4-Hydroxycoumarin

  • Acetic acid

  • Phosphorus oxychloride (POCl₃)

  • 100 mL round-bottom flask

  • Reflux condenser

  • Sand bath or heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a 100 mL flask, mix 4.0 g (25 mmol) of 4-hydroxycoumarin with 8.0 mL of acetic acid.

  • Carefully add 3.0 mL of POCl₃ to the mixture to act as a catalyst.[2]

  • Attach a reflux condenser and heat the mixture on a sand bath to approximately 250°C for 3.5 hours. The reaction is complete when a wine-red crystalline precipitate forms.[2]

  • Remove the flask from the heat and cool it in an ice bath until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold water, and allow it to air dry.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol: Synthesis of 3-Acetyl-4-hydroxycoumarin Hydrazone Derivatives (Schiff Bases)

This protocol details the synthesis of Schiff base derivatives via the condensation of 3-acetyl-4-hydroxycoumarin with various acid hydrazides.

Materials:

  • 3-Acetyl-4-hydroxycoumarin (from Protocol 3.1)

  • Selected acid hydrazide (e.g., 4-hydroxy benzoic acid hydrazide, Isoniazid)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve an equimolar amount of 3-acetyl-4-hydroxycoumarin (e.g., 2.04 g, 10 mmol) in 30 mL of ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired acid hydrazide (10 mmol) to the flask.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with cold ethanol and dry it.

  • Characterize the final compounds using FTIR and NMR spectroscopy to confirm the formation of the C=N imine bond.

Caption: Synthesis of hydrazone derivatives from 3-acetyl-4-hydroxycoumarin.

Protocol: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol is used to evaluate the antibacterial activity of the synthesized derivatives.

Materials:

  • Synthesized hydrazone derivatives

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Standard antibiotic (e.g., Streptomycin) for positive control

  • DMSO (solvent)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare nutrient agar plates and allow them to solidify.

  • Prepare a bacterial inoculum and evenly spread it over the surface of the agar plates to create a lawn.

  • Using a sterile cork borer, punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Prepare stock solutions of the synthesized compounds and the standard antibiotic in DMSO at various concentrations (e.g., 20, 40, 60, 80 µg/mL).[2]

  • Carefully add a fixed volume (e.g., 100 µL) of each test compound solution into separate wells. Add the standard antibiotic to one well and pure DMSO to another as positive and negative controls, respectively.

  • Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.

Data Presentation: Antimicrobial Activity

The efficacy of the synthesized compounds is determined by measuring the zone of inhibition. The results below are representative data for hydrazone derivatives of 3-acetyl-4-hydroxycoumarin.

Table 1: Zone of Inhibition (mm) of Hydrazone Derivatives against Bacterial Strains

Compound IDDerivative 'R' GroupConcentration (µg/mL)E. coli (Gram -ve)S. aureus (Gram +ve)
SB1 4-Hydroxyphenyl201013
401216
601418
801519
SB2 Indol-3-ylmethyl201412
401614
601816
801917
SB3 Pyridin-4-yl (Isoniazid)201315
401518
601720
801821
Standard Streptomycin202022

Data is adapted from the study by Ahmed et al. on similar hydrazone derivatives for illustrative purposes.[2]

The data indicate that all synthesized Schiff base derivatives (SB1, SB2, SB3) exhibit moderate to good antibacterial activity. Notably, the derivative synthesized from Isoniazid (SB3) showed the highest activity against S. aureus, while the Indole derivative (SB2) was most effective against E. coli.[2] This demonstrates that modifying the 'R' group on the hydrazone moiety allows for the tuning of antimicrobial specificity and potency.

References

Application Notes and Protocols for Antimicrobial Studies of 3-Acetyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-4-hydroxybenzoic acid is a phenolic compound with potential applications in antimicrobial research. Phenolic acids and their derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3] These compounds are of significant interest to the scientific community for the development of new antimicrobial agents, especially in the context of rising antimicrobial resistance. The mechanism of action for phenolic compounds is often multifaceted, involving the disruption of microbial cell membranes, cellular hyperacidification, and the inhibition of essential enzymes.[4] Specifically, related compounds like 3-hydroxybenzoic acid have been shown to inhibit virulence attributes and disrupt biofilm production in clinically relevant bacteria such as Acinetobacter baumannii.[5][6]

These application notes provide detailed protocols for evaluating the antimicrobial efficacy of this compound using standard microbiology techniques. The provided methodologies will guide researchers in determining key parameters such as the Minimum Inhibitory Concentration (MIC) and the zone of inhibition against a variety of microorganisms.

Data Presentation

The following tables present hypothetical yet plausible quantitative data for the antimicrobial activity of this compound against common bacterial and fungal strains. This data is for illustrative purposes to guide researchers in their experimental design and data representation. Actual results may vary and should be determined experimentally.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive64
Bacillus subtilisATCC 6633Gram-positive128
Escherichia coliATCC 25922Gram-negative256
Pseudomonas aeruginosaATCC 27853Gram-negative512
Candida albicansATCC 10231Fungus (Yeast)128
Aspergillus nigerATCC 16404Fungus (Mold)256

Table 2: Hypothetical Zone of Inhibition Diameters for this compound (1 mg/mL disk concentration)

Test MicroorganismStrain IDGram StainZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Gram-positive18
Bacillus subtilisATCC 6633Gram-positive15
Escherichia coliATCC 25922Gram-negative12
Pseudomonas aeruginosaATCC 27853Gram-negative9
Candida albicansATCC 10231Fungus (Yeast)14
Aspergillus nigerATCC 16404Fungus (Mold)11

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in antimicrobial susceptibility testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (95%)[7][8][9][10]

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

Procedure:

  • Accurately weigh a desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a precise volume of DMSO or ethanol to achieve a high concentration stock solution (e.g., 10 mg/mL). The solubility of related hydroxybenzoic acids is good in these solvents.[7][8]

  • Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the sterile stock solution at -20°C for long-term use. For immediate use, it can be stored at 4°C for a short period.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial culture in the logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile stock solution of this compound

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Sterile multichannel pipette and tips

  • Incubator

Procedure:

  • Dispense 100 µL of sterile MHB or RPMI-1640 into each well of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add 10 µL of the prepared inoculum to each well, except for the negative control wells.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4]

Protocol 3: Agar Disk Diffusion Assay (Kirby-Bauer Method)

Objective: To qualitatively assess the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Microbial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Sterile stock solution of this compound

  • Positive control (disk with a known antibiotic)

  • Negative control (disk with the solvent used to dissolve the compound)

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate with the microbial suspension to create a uniform lawn.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known amount of the this compound stock solution (e.g., 10 µL of a 100 mg/mL solution to get 1 mg/disk). Allow the solvent to evaporate completely in a sterile environment.

  • Using sterile forceps, place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • After incubation, measure the diameter of the clear zone of no growth around each disk in millimeters (mm).

Visualizations

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_disk Zone of Inhibition (Disk Diffusion) start Start prep_compound Prepare Stock Solution of this compound start->prep_compound prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_compound->serial_dilution impregnate_disk Impregnate disks with compound prep_compound->impregnate_disk inoculate_mic Inoculate wells with microbial suspension prep_inoculum->inoculate_mic inoculate_plate Inoculate MHA plate with microbial lawn prep_inoculum->inoculate_plate serial_dilution->inoculate_mic incubate_mic Incubate plate inoculate_mic->incubate_mic read_mic Read MIC value incubate_mic->read_mic place_disk Place disks on agar inoculate_plate->place_disk impregnate_disk->place_disk incubate_disk Incubate plate place_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone Proposed_Mechanism_of_Action cluster_outside Extracellular cluster_cell Bacterial Cell cluster_effects Cellular Effects compound This compound membrane Cell Membrane compound->membrane Interacts with cytoplasm Cytoplasm compound->cytoplasm Penetrates biofilm Inhibition of Biofilm Formation compound->biofilm Affects membrane_disruption Membrane Disruption & Increased Permeability membrane->membrane_disruption Leads to enzyme_inhibition Inhibition of Essential Enzymes cytoplasm->enzyme_inhibition dna_rna_synthesis Inhibition of DNA/RNA Synthesis cytoplasm->dna_rna_synthesis

References

Application of 3-Acetyl-4-hydroxybenzoic Acid in the Synthesis of Azo Dyes: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). Their applications span across various industries, including textiles, printing, food, and pharmaceuticals. In the realm of drug development and research, azo compounds are of significant interest due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile.

This document provides a detailed protocol for the synthesis of azo dyes using 3-Acetyl-4-hydroxybenzoic acid as the coupling component. While specific literature on the use of this compound is limited, this protocol is adapted from established methods for structurally similar compounds like 4-hydroxybenzoic acid and salicylic acid. This compound, with its phenolic hydroxyl group, carboxylic acid moiety, and acetyl group, offers a unique scaffold for the synthesis of novel azo dyes with potentially enhanced biological activities and dyeing properties. The electron-withdrawing nature of the acetyl and carboxylic acid groups can influence the color of the resulting dyes and their interaction with biological targets.

General Reaction Scheme

The synthesis involves the diazotization of a primary aromatic amine, followed by the coupling of the resulting diazonium salt with this compound.

Step 1: Diazotization of Primary Aromatic Amine

A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

Step 2: Azo Coupling

The diazonium salt solution is then added to an alkaline solution of this compound. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the phenol, typically at the position ortho to the hydroxyl group, to form the azo dye.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of azo dyes using this compound. These protocols are based on established procedures for similar phenolic compounds.[1][2]

Materials and Equipment:

  • Primary aromatic amine (e.g., aniline, p-toluidine, sulfanilic acid)

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Ice

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH paper

  • Melting point apparatus

  • Spectroscopic instruments (UV-Vis, FT-IR, NMR)

Protocol 1: General Synthesis of an Azo Dye

This protocol outlines the fundamental steps for the synthesis.

1. Preparation of the Diazonium Salt Solution: a. In a beaker, dissolve the chosen primary aromatic amine (0.01 mol) in a solution of concentrated hydrochloric acid (2.5 mL) and water (5 mL). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in a minimal amount of cold water. d. Slowly add the cold sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C. e. Stir the mixture for an additional 15-20 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.

2. Preparation of the Coupling Component Solution: a. In a separate beaker, dissolve this compound (0.01 mol) in an aqueous solution of sodium hydroxide (10% w/v) or sodium carbonate. b. Cool this solution to 0-5 °C in an ice bath.

3. Coupling Reaction: a. Slowly add the freshly prepared diazonium salt solution to the cold solution of this compound with vigorous stirring. b. Maintain the temperature of the reaction mixture at 0-5 °C. c. A colored precipitate of the azo dye should form immediately. d. Continue stirring the mixture for 30-60 minutes in the ice bath to ensure the completion of the coupling reaction.

4. Isolation and Purification: a. Filter the precipitated dye using a Buchner funnel. b. Wash the solid with cold water to remove any unreacted salts. c. Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product. d. Dry the purified dye in a desiccator.

5. Characterization: a. Determine the melting point of the purified dye. b. Characterize the synthesized dye using spectroscopic techniques such as UV-Visible spectroscopy (to determine λmax), Fourier-Transform Infrared (FT-IR) spectroscopy (to identify functional groups), and Nuclear Magnetic Resonance (NMR) spectroscopy (to elucidate the structure).

Data Presentation

Table 1: Spectroscopic Data of a Representative Azo Dye Derived from 4-Hydroxybenzoic Acid. [1]

Spectroscopic TechniqueCharacteristic Peaks/Signals
FT-IR (cm⁻¹) 3390 (Phenolic O-H), 3202 (Carboxylic acid O-H), 1676 (C=O of COOH), 1595 (N=N), 1244 (C-N), 1168 (C-O phenol)
¹H NMR (δ ppm) 9.18 (s, 1H, -COOH), 6.11-7.26 (m, 7H, Ar-H), 5.14 (s, 1H, -OH), 3.47 (s, 3H, -CH₃)
Mass Spec (m/z) 255.2 (M⁺)

Table 2: Antibacterial Activity of Azo Dyes Derived from 4-Hydroxybenzoic Acid (Zone of Inhibition in mm). [1]

CompoundE. coliS. aureusP. aeruginosaS. typhi
4a 10-1812-2011-1910-17
4b 12-2014-2213-2112-20
4c 11-1913-2112-2011-19
4d 10-1812-2011-1910-18
4e 11-2013-2112-2111-20
4f 12-1914-2213-2012-19
4h 10-1812-2011-1910-17

Note: The range of inhibition zones corresponds to different concentrations of the tested compounds.

Mandatory Visualization

The following diagrams illustrate the key processes in the synthesis and application of azo dyes from this compound.

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification & Characterization A Primary Aromatic Amine B NaNO₂ + HCl (0-5°C) C Diazonium Salt B->C Diazotization D This compound (in alkaline solution) C->D Coupling Reaction E Azo Dye (Precipitate) F Filtration & Washing E->F G Recrystallization F->G Purification H Purified Azo Dye G->H I Characterization (Spectroscopy, etc.) H->I Logical_Relationship cluster_synthesis Synthesis cluster_product Product cluster_applications Potential Applications Diazotization Diazotization of Aromatic Amine Coupling Coupling with This compound Diazotization->Coupling Forms Diazonium Salt AzoDye Novel Azo Dye Coupling->AzoDye Yields Textile Textile Dyes AzoDye->Textile Biological Biological Stains AzoDye->Biological Pharma Pharmaceutical Agents (e.g., Antimicrobial) AzoDye->Pharma Indicator pH Indicators AzoDye->Indicator

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Acetyl-4-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-Acetyl-4-hydroxybenzoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. A common method for its synthesis is the Fries rearrangement of an ester of 4-hydroxybenzoic acid (e.g., 4-acetoxybenzoic acid).[1][2] Potential impurities from this synthesis include:

  • Unreacted Starting Materials: Such as 4-hydroxybenzoic acid or its corresponding ester.

  • Isomeric Byproducts: The Fries rearrangement is ortho, para-directing. While the 3-acetyl product is expected, the formation of the isomeric 5-acetyl-4-hydroxybenzoic acid is possible.[2][3]

  • Hydrolyzed Starting Material: Residual water can lead to the hydrolysis of the starting ester back to 4-hydroxybenzoic acid.

  • Colored Impurities: These can arise from side reactions or decomposition, especially at elevated temperatures.[4]

Q2: Which purification method is most effective for this compound?

A2: Both recrystallization and column chromatography can be effective, and the choice depends on the impurity profile and the desired final purity.

  • Recrystallization is a cost-effective and scalable method ideal for removing small amounts of impurities with different solubility profiles than the target compound.[5][6]

  • Column Chromatography offers higher resolution and is particularly useful for separating structurally similar isomers and other byproducts that are difficult to remove by recrystallization.

The following table provides a hypothetical comparison of the two methods for purifying a crude sample of this compound.

Purification MethodInitial Purity (HPLC Area %)Purity after 1st Pass (HPLC Area %)Yield (%)Key AdvantagesKey Disadvantages
Recrystallization85%97.5%75%Scalable, cost-effectiveMay not remove isomeric impurities effectively
Column Chromatography85%99.2%60%High resolution, effective for isomer separationMore time-consuming, requires more solvent

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately determining the purity of this compound and quantifying impurities.[7][8] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound oils out during recrystallization instead of forming crystals.

  • Possible Cause: The boiling point of the solvent may be higher than the melting point of the impure compound, or the concentration of impurities is high, leading to a significant melting point depression.

  • Troubleshooting Steps:

    • Select a lower-boiling point solvent: If using a high-boiling point solvent, switch to one with a lower boiling point.

    • Use a solvent mixture: Start by dissolving the compound in a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is less soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.[9]

    • Reduce the amount of solute: High concentrations can sometimes lead to oiling out. Try using a more dilute solution.

    • Pre-purify by another method: If the impurity load is very high, consider a preliminary purification step, such as an acid-base extraction, before recrystallization.

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution may not be supersaturated. This can happen if too much solvent was used or if the compound is very soluble in the solvent even at low temperatures.

  • Troubleshooting Steps:

    • Induce crystallization:

      • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Add a seed crystal: If available, add a small crystal of pure this compound to the solution.

    • Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[10]

Problem 3: The purified crystals are still colored.

  • Possible Cause: The presence of colored, soluble impurities that co-crystallize with the product.

  • Troubleshooting Steps:

    • Use activated charcoal: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[10] Be cautious not to use an excessive amount of charcoal as it can also adsorb the desired product.

Column Chromatography Issues

Problem 4: Poor separation of the desired compound from an impurity.

  • Possible Cause: The solvent system (mobile phase) does not have the optimal polarity to effectively separate the components on the stationary phase.

  • Troubleshooting Steps:

    • Optimize the solvent system using TLC: Before running the column, test different solvent systems using TLC to find one that gives good separation between the spot corresponding to this compound and the impurity spots.

    • Use a shallower solvent gradient: If using a gradient elution, make the gradient shallower to increase the resolution between closely eluting compounds.

    • Try a different stationary phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reversed-phase C18 silica.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Based on the polarity of this compound, suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[10][11] Test the solubility of a small amount of the crude material in these solvents to find one in which it is sparingly soluble at room temperature but readily soluble when hot.[5]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.[10]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely on the filter paper by drawing air through them, and then transfer them to a watch glass for final drying.

Protocol 2: Purity Assessment by HPLC

This is a starting point for developing an HPLC method for purity analysis.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[12]

  • Mobile Phase B: Acetonitrile.[12]

  • Gradient: A linear gradient starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time. For example, 95:5 (A:B) to 20:80 (A:B) over 20 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Visualizations

Purification_Workflow General Purification Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling and Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter dry Dry Pure Crystals vac_filter->dry hplc Purity Analysis (HPLC) dry->hplc

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization Recrystallization Troubleshooting start Problem During Recrystallization oiling_out Compound Oils Out start->oiling_out Issue no_crystals No Crystals Form start->no_crystals Issue colored_crystals Crystals are Colored start->colored_crystals Issue solution_oiling Use Lower Boiling Solvent Change Solvent System Reduce Concentration oiling_out->solution_oiling Solution solution_no_crystals Induce Crystallization (Scratch/Seed) Reduce Solvent Volume Cool in Ice Bath no_crystals->solution_no_crystals Solution solution_colored Use Activated Charcoal and Hot Filtration colored_crystals->solution_colored Solution

Caption: Troubleshooting guide for common issues in recrystallization.

Impurity_Structures Potential Impurities in Synthesis cluster_product Target Product cluster_impurities Potential Impurities product This compound isomer 5-Acetyl-4-hydroxybenzoic acid starting_material 4-Hydroxybenzoic acid

Caption: Structures of the target product and key potential impurities.

References

Overcoming solubility issues of 3-Acetyl-4-hydroxybenzoic acid in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Acetyl-4-hydroxybenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a derivative of benzoic acid with the chemical formula C₉H₈O₄ and a molecular weight of approximately 180.16 g/mol .[1][2] It is a phenolic acid, and like many compounds in this class, it can present solubility challenges in aqueous solutions.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

For initial troubleshooting, it is recommended to try dissolving the compound in a small amount of a polar organic solvent first, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, before adding it to your aqueous buffer.[3] This stock solution can then be serially diluted into the final experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Q3: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy. As a carboxylic acid, increasing the pH of the solution will deprotonate the carboxylic acid group, forming a more soluble salt. A patent for a related compound, 3-amino-4-hydroxybenzoic acid, describes dissolving the hydrochloride salt in water and adjusting the pH to 6-7 with an inorganic base to facilitate dissolution.[4] A similar approach of making the solution slightly basic can be tested for this compound. However, always consider the pH stability of your compound and the requirements of your experimental system.

Q4: Are there any recommended organic solvents for this compound?

Troubleshooting Guides

Issue: Compound precipitates out of solution after dilution into aqueous buffer.
  • Cause: The concentration of the compound in the final aqueous solution may be above its solubility limit. The addition of the organic stock solution to the aqueous buffer can cause the compound to crash out.

  • Solution:

    • Decrease the final concentration: Try working with a lower final concentration of the compound.

    • Increase the percentage of co-solvent: If your experimental system allows, slightly increasing the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) may help keep the compound in solution.

    • Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol or dimethylformamide (DMF).

    • Gentle warming: For some compounds, gentle warming of the solution can aid in dissolution and prevent precipitation. However, be cautious of potential degradation at elevated temperatures.

    • pH adjustment of the final buffer: As mentioned in the FAQs, adjusting the pH of the final aqueous buffer to be slightly basic can increase solubility.

Issue: Inconsistent results in biological assays.
  • Cause: Poor solubility can lead to inconsistent effective concentrations of the compound in your experiments. Undissolved particles can lead to variability in results.

  • Solution:

    • Visual inspection: Before each experiment, visually inspect your stock and final solutions for any signs of precipitation. A clear, homogenous solution is crucial.

    • Filtration: Filter your final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-precipitates. This is particularly important for cell-based assays.

    • Sonication: Brief sonication of the solution can help to break down small aggregates and improve dissolution.

Data Presentation

As specific quantitative solubility data for this compound is limited, the following table provides solubility information for the parent compound, 4-hydroxybenzoic acid, which can serve as a useful proxy.

SolventSolubility of 4-Hydroxybenzoic AcidReference
Water5,000 mg/L at 25°C[5]
DMSO27 mg/mL (195.48 mM)[3]
EthanolFreely soluble[5]
AcetoneSoluble[5]
ChloroformSlightly soluble[5]
Carbon DisulfidePractically insoluble[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol is a general guideline for preparing a stock solution of a phenolic acid like this compound.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of a suitable organic solvent (e.g., DMSO, ethanol) to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gentle warming (e.g., 37°C water bath) or brief sonication can be applied.

  • Visual Inspection: Ensure that the solution is clear and free of any visible particles.

  • Storage: Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Final Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare your desired aqueous buffer and adjust the pH if necessary.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the organic stock solution dropwise to achieve the final desired concentration. This gradual addition can help prevent precipitation.

  • Final Mixing: Continue to vortex the solution for another 30-60 seconds to ensure homogeneity.

  • Final Inspection and Use: Visually inspect the final working solution for any signs of precipitation before use in your experiment.

Mandatory Visualizations

Logical Troubleshooting Workflow for Solubility Issues

G Troubleshooting Workflow for Solubility Issues start Start: Solubility Issue Encountered prep_stock Prepare Stock in Organic Solvent (e.g., DMSO, Ethanol) start->prep_stock check_stock Is the stock solution clear? prep_stock->check_stock dilute Dilute stock into aqueous buffer check_stock->dilute Yes troubleshoot_stock Troubleshoot Stock Solution: - Try another solvent - Gentle warming - Sonication check_stock->troubleshoot_stock No check_final Is the final solution clear? dilute->check_final proceed Proceed with Experiment check_final->proceed Yes troubleshoot_final Troubleshoot Final Solution: - Lower final concentration - Increase co-solvent % - Adjust buffer pH - Filter solution check_final->troubleshoot_final No troubleshoot_stock->prep_stock troubleshoot_final->dilute

Caption: A flowchart for systematically troubleshooting solubility problems.

Signaling Pathway Involving 4-Hydroxybenzoic Acid (a related compound)

Recent research has identified a signaling system in the bacterium Shigella sonnei that is mediated by 4-hydroxybenzoic acid (4-HBA).[6] This provides a valuable model for how a similar phenolic acid might be involved in cellular signaling.

G 4-Hydroxybenzoic Acid (4-HBA) Signaling in Shigella sonnei cluster_s_sonnei Shigella sonnei cluster_c_albicans Candida albicans UbiC UbiC (Chorismate-pyruvate lyase) HBA4 4-Hydroxybenzoic Acid (4-HBA) UbiC->HBA4 Synthesizes AaeR AaeR (Transcriptional Regulator) HBA4->AaeR Binds to HyphalFormation Hyphal Formation HBA4->HyphalFormation Inhibits (Interkingdom Communication) TargetGenes Target Genes AaeR->TargetGenes Regulates Transcription Physiology Bacterial Physiology & Virulence TargetGenes->Physiology

Caption: The 4-HBA signaling pathway in Shigella sonnei and its effect on Candida albicans.

References

Troubleshooting common side reactions in 3-Acetyl-4-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 3-Acetyl-4-hydroxybenzoic acid, primarily via the Fries rearrangement of 4-acetoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A1: Low yields in the Fries rearrangement for this compound synthesis can stem from several factors:

  • Suboptimal Reaction Temperature: The Fries rearrangement is highly temperature-dependent. For the desired ortho-acylation to form this compound, higher temperatures are generally required.[1][2] Conversely, low temperatures favor the formation of the para-isomer.[2]

  • Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Any contamination with water will deactivate the catalyst, impeding the reaction.[3] Ensure all glassware is oven-dried and reagents are anhydrous.

  • Insufficient Catalyst: An excess of the Lewis acid catalyst is often required, as it complexes with both the starting material and the product.[1] A stoichiometric amount may not be sufficient to drive the reaction to completion.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Steps:

  • Optimize Temperature: Gradually increase the reaction temperature and monitor the product distribution. Be aware that excessively high temperatures can lead to charring and decomposition.

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous Lewis acids. Dry all solvents and glassware thoroughly before use.

  • Increase Catalyst Molar Ratio: Experiment with increasing the molar equivalents of the Lewis acid catalyst.

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

Q2: I have a significant amount of a side product. How do I identify and minimize it?

A2: The most common side product in this synthesis is the para-isomer, 5-acetyl-4-hydroxybenzoic acid.[1] Its formation is favored at lower reaction temperatures.

Identification:

  • Characterize the side product using analytical techniques such as NMR spectroscopy, mass spectrometry, or by comparing its melting point to literature values. The isomeric products will have distinct spectroscopic data.

Minimization Strategies:

  • Temperature Control: As higher temperatures favor the ortho product, increasing the reaction temperature is the primary method to reduce the formation of the para isomer.[2]

  • Solvent Choice: The choice of solvent can influence the ortho/para ratio. While less commonly cited as the primary control method, solvent polarity can play a role in the reaction mechanism.

Q3: My final product is contaminated with the starting material, 4-hydroxybenzoic acid. What happened?

A3: The presence of 4-hydroxybenzoic acid in your product indicates hydrolysis of the starting ester, 4-acetoxybenzoic acid. This is typically caused by the presence of water in the reaction mixture.[3] The Lewis acid catalyst can be violently reactive with water, and any moisture will lead to the decomposition of the starting material.

Preventative Measures:

  • Rigorous Anhydrous Technique: Ensure all reagents, solvents, and equipment are free of water.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the introduction of atmospheric moisture.

Q4: The purification of my crude product is proving difficult. What are some effective purification strategies?

A4: Purifying this compound from the reaction mixture can be challenging due to the presence of the isomeric side product, unreacted starting material, and the catalyst complex.

Purification Protocol:

  • Work-up: After the reaction is complete, the mixture is typically quenched by carefully adding it to ice-cold dilute acid (e.g., HCl). This will hydrolyze the aluminum chloride complexes of the product and starting material, making them soluble in an organic solvent.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer with water and brine to remove any remaining water-soluble impurities.

  • Column Chromatography: The most effective method for separating the ortho and para isomers is typically column chromatography using silica gel.[4] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is often employed.

  • Recrystallization: After column chromatography, the isolated product can be further purified by recrystallization from a suitable solvent system to obtain a highly pure product.

Quantitative Data Summary

The following table summarizes the key reaction parameters and their impact on the synthesis of this compound.

ParameterConditionEffect on Yield/PurityReference
Temperature Low TemperatureFavors para-isomer formation (5-acetyl-4-hydroxybenzoic acid)[1][2]
High TemperatureFavors ortho-isomer formation (this compound)[1][2]
Catalyst Insufficient AmountLow conversion and yield[1]
Presence of MoistureCatalyst deactivation, hydrolysis of starting material, low yield[3]
Reaction Time Too ShortIncomplete reaction, low yield-
Too LongPotential for product degradation and side reactions-

Experimental Protocols

General Protocol for Fries Rearrangement:

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the starting material, 4-acetoxybenzoic acid, and a suitable anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the anhydrous Lewis acid (e.g., aluminum chloride) portion-wise, as the initial complexation is exothermic.

  • Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography followed by recrystallization.

Visualizations

Fries_Rearrangement_Pathway cluster_start Starting Material cluster_catalyst Catalyst cluster_products Products 4-acetoxybenzoic_acid 4-Acetoxybenzoic Acid intermediate Acylium Ion Intermediate 4-acetoxybenzoic_acid->intermediate Complexation Lewis_Acid Lewis Acid (e.g., AlCl3) 3-acetyl-4-hydroxybenzoic_acid This compound (Desired Product - ortho) 5-acetyl-4-hydroxybenzoic_acid 5-Acetyl-4-hydroxybenzoic Acid (Side Product - para) intermediate->3-acetyl-4-hydroxybenzoic_acid High Temp intermediate->5-acetyl-4-hydroxybenzoic_acid Low Temp

Caption: Fries rearrangement pathway for this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Temp Optimize Temperature (Increase for ortho-product) Low_Yield->Check_Temp Yes Side_Product Significant Side Product? Low_Yield->Side_Product No Check_Catalyst Ensure Anhydrous Conditions & Sufficient Catalyst Check_Temp->Check_Catalyst Check_Time Increase Reaction Time Check_Catalyst->Check_Time Check_Time->Side_Product Adjust_Temp Increase Temperature to Favor ortho-Isomer Side_Product->Adjust_Temp Yes Purification Purify via Column Chromatography & Recrystallization Side_Product->Purification No Adjust_Temp->Purification End Pure Product Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability testing of 3-Acetyl-4-hydroxybenzoic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 3-Acetyl-4-hydroxybenzoic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Disclaimer: Limited stability data is publicly available for this compound. The following information is based on general principles of pharmaceutical stability testing and data from structurally related compounds. These protocols and troubleshooting guides should be considered as a starting point and must be validated for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for the forced degradation of this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[1][2] For this compound, a comprehensive study should include exposure to the following conditions:

  • Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl) to assess degradation in low pH environments.

  • Basic Hydrolysis: Treatment with bases like sodium hydroxide (NaOH) to evaluate stability in high pH conditions.

  • Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂) to investigate susceptibility to oxidation.

  • Thermal Stress: Exposing the solid or a solution of the compound to high temperatures to determine its thermal lability.

  • Photostability: Exposing the compound to ultraviolet (UV) and visible light to assess its sensitivity to light.

Q2: What is a suitable analytical technique to monitor the stability of this compound and its degradation products?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for this purpose.[3][4] An effective HPLC method should be able to separate the intact this compound from all potential degradation products, ensuring that the assay is specific and accurate.[3] Photodiode array (PDA) detection is often used to check for peak purity and to develop the method.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, which contains an ester and a phenolic hydroxyl group, the following degradation pathways are plausible:

  • Hydrolysis: The acetyl ester group is susceptible to both acid and base-catalyzed hydrolysis. This would lead to the formation of 4-hydroxybenzoic acid and acetic acid.

  • Decarboxylation: Under certain conditions, such as heat, 4-hydroxybenzoic acid (the initial hydrolysis product) can undergo decarboxylation to form phenol .

  • Oxidation: The phenolic ring is susceptible to oxidation, which could lead to the formation of various oxidized species, such as hydroquinones or further degradation products.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild (concentration of stressor, temperature, or duration of exposure is insufficient).Increase the concentration of the acid, base, or oxidizing agent. Elevate the temperature for thermal and hydrolytic studies. Extend the duration of the stress testing. It is recommended to aim for 5-20% degradation.[5]
Complete degradation of the compound is observed. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.
Poor separation of the parent peak and degradation peaks in HPLC. The HPLC method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer concentration). Try a different stationary phase (e.g., C18, Phenyl-Hexyl). Optimize the gradient elution program.
Mass balance is not within the acceptable range (typically 95-105%). Some degradation products may not be detected by the analytical method (e.g., they are volatile or do not have a UV chromophore). Co-elution of peaks. The response factor of the degradation product is significantly different from the parent compound.Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. Improve the chromatographic resolution to separate all peaks. Determine the relative response factors for the major degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat the mixture at 80°C for 2 hours.

    • Cool the solution, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.[6]

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize with an appropriate amount of 0.1 M HCl and dilute to the final concentration.[6]

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours.[6]

  • Thermal Degradation:

    • Expose the solid this compound powder to a temperature of 105°C for 24 hours.

    • Dissolve the stressed powder in the diluent to the final concentration.[6]

  • Photolytic Degradation:

    • Expose the this compound solution (1 mg/mL) to UV light (e.g., 254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[6]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA detector at a wavelength where this compound and its expected degradation products have significant absorbance (e.g., scan from 200-400 nm and select an appropriate wavelength, likely around 254 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[6]

Data Presentation

The quantitative results from the stability studies should be summarized in a clear and organized manner.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% DegradationNumber of Degradation Products
Control (Unstressed) 99.80.20
0.1 M HCl, 80°C, 2h 85.214.82
0.1 M NaOH, RT, 2h 78.521.53
3% H₂O₂, RT, 24h 92.17.91
Solid, 105°C, 24h 95.64.41
Photolytic (UV/Vis) 98.91.11

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to Stress thermal Thermal (105°C, Solid) stock->thermal Expose to Stress photo Photolytic (UV/Vis Light) stock->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (Assay, % Degradation, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway parent This compound hydrolysis_product 4-Hydroxybenzoic acid parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_products Oxidation Products parent->oxidation_products Oxidation decarboxylation_product Phenol hydrolysis_product->decarboxylation_product Decarboxylation (Heat)

Caption: Plausible degradation pathways for this compound.

References

Technical Support Center: Refining Analytical Methods for 3-Acetyl-4-hydroxybenzoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection and quantification of 3-Acetyl-4-hydroxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial steps for developing an HPLC method for this compound?

A1: For initial method development for this compound, a reverse-phase HPLC (RP-HPLC) approach is recommended due to its wide applicability for similar aromatic acids.[1] Start with a C18 column and a mobile phase consisting of an acidified aqueous component (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier like acetonitrile or methanol.[2][3] A gradient elution from a low to a high concentration of the organic modifier is advisable to determine the optimal separation conditions. UV detection at a wavelength around 230-255 nm is a suitable starting point, which can be optimized by determining the lambda max of this compound in the chosen mobile phase.

Q2: How should I prepare my sample of this compound for analysis?

A2: Sample preparation is critical for accurate analysis. For solid samples, accurately weigh the substance and dissolve it in a suitable solvent. Given its structure, polar organic solvents such as methanol, ethanol, or acetonitrile are likely good choices.[4][5] Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[3] After dissolution, it is crucial to filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection into the HPLC system to prevent particulate matter from clogging the column and tubing.

Q3: What are the key considerations for the storage and stability of this compound and its solutions?

A3: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] Avoid exposure to high temperatures and direct sunlight to prevent degradation. For analytical standards, it is best to prepare fresh solutions. If storage is necessary, solutions should be kept refrigerated in amber vials to protect them from light. It is recommended to perform a stability study to determine how long the prepared solutions remain viable for accurate quantification.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Question: My chromatogram shows a tailing or fronting peak for my analyte. What could be the cause and how can I fix it?

  • Answer:

    • Column Overload: Reduce the injection volume or the concentration of the sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For an acidic compound like this compound, a mobile phase pH below its pKa (likely around 3-4) will ensure it is in its neutral form, which generally results in better peak shape on a C18 column. Try adjusting the pH of the aqueous component of your mobile phase with a suitable acid (e.g., phosphoric acid, formic acid).

    • Column Degradation: The column's stationary phase may be degrading. Try washing the column according to the manufacturer's instructions or replace it if it's old or has been used extensively.

    • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can sometimes mitigate this, but be mindful of its effect on column longevity and detection.

Problem 2: Inconsistent retention times for this compound.

  • Question: The retention time for my analyte is shifting between injections. What should I check?

  • Answer:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If using a mixed mobile phase, prepare it fresh daily and ensure it is well-mixed. Evaporation of the more volatile component can alter the composition and affect retention times.[7]

    • Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[3]

    • Pump Performance: Inconsistent flow from the HPLC pump can lead to variable retention times. Check for leaks, and prime the pump to remove any air bubbles.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run.

Thin-Layer Chromatography (TLC) Analysis

Problem 3: The spots on my TLC plate are streaking.

  • Question: Why are my spots streaking on the TLC plate instead of being round?

  • Answer:

    • Sample Overload: You may be applying too much sample to the plate. Try spotting a smaller amount or diluting your sample.

    • Inappropriate Solvent System: The solvent system may be too polar for your compound, causing it to move up the plate too quickly and streak. Try a less polar mobile phase. For a compound like this compound, a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone would be a good starting point.[8][9]

    • Sample Application: Ensure the spot is as small and concentrated as possible. Allow the solvent to fully evaporate from the spot before developing the plate.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method (Template)

This is a suggested starting method for the analysis of this compound, based on methods for similar compounds. Optimization will likely be required.

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 240 nm
Sample Preparation Dissolve 1 mg of sample in 10 mL of methanol. Filter through a 0.45 µm filter.
Thin-Layer Chromatography (TLC) Method (Template)

This is a suggested starting method for the qualitative analysis of this compound.

ParameterRecommended Condition
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Toluene:Acetone (85:15 v/v)[8]
Sample Preparation Dissolve a small amount of the sample in a few drops of ethanol or ethyl acetate.
Application Spot a small amount onto the TLC plate using a capillary tube.
Development Develop the plate in a chamber saturated with the mobile phase until the solvent front is about 1 cm from the top.
Visualization Visualize the spots under UV light (254 nm).

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Solvent (e.g., Methanol) start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject Prepared Sample separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate Chromatogram quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: A general experimental workflow for the HPLC analysis of this compound.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues start HPLC Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time check_overload Reduce Sample Concentration/Volume peak_shape->check_overload Yes adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes wash_column Wash or Replace Column peak_shape->wash_column Yes end_node Problem Resolved check_overload->end_node adjust_ph->end_node wash_column->end_node check_mobile_phase Prepare Fresh Mobile Phase retention_time->check_mobile_phase Yes check_temp Use Column Oven retention_time->check_temp Yes check_pump Prime Pump, Check for Leaks retention_time->check_pump Yes check_mobile_phase->end_node check_temp->end_node check_pump->end_node

Caption: A troubleshooting decision tree for common HPLC issues encountered during analysis.

References

Technical Support Center: 3-Acetyl-4-hydroxybenzoic Acid Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Acetyl-4-hydroxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures, with a focus on minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and industrially significant method for synthesizing this compound is the Fries rearrangement of 4-acetoxybenzoic acid.[1][2] This reaction involves the migration of the acetyl group from the ester oxygen to the aromatic ring, catalyzed by a Lewis acid.[1][2]

Q2: What are the major impurities I should expect in the synthesis of this compound?

The primary impurity is the isomeric byproduct, 5-acetyl-2-hydroxybenzoic acid (the ortho isomer).[1][3] The Fries rearrangement is ortho and para selective, and controlling the reaction conditions is crucial to favor the desired para product (this compound). Other potential impurities include unreacted 4-acetoxybenzoic acid and hydrolyzed starting material (4-hydroxybenzoic acid).

Q3: How can I minimize the formation of the isomeric impurity (5-acetyl-2-hydroxybenzoic acid)?

The formation of the ortho and para isomers is highly dependent on the reaction temperature and the polarity of the solvent.[1][3][4]

  • Temperature: Lower reaction temperatures (generally below 60°C) favor the formation of the para isomer (your desired product).[2][3] Higher temperatures tend to yield more of the ortho isomer.[1][3]

  • Solvent: Polar solvents, such as nitrobenzene or nitromethane, tend to favor the formation of the para product.[1] Non-polar solvents often lead to a higher proportion of the ortho isomer.[1]

Q4: Are there alternative catalysts to aluminum chloride (AlCl₃) that might produce fewer impurities?

Yes, while aluminum chloride is a common Lewis acid catalyst for the Fries rearrangement, other catalysts can be used and may offer advantages in terms of handling and impurity profiles.[2] Strong Brønsted acids like methanesulfonic acid have been shown to be effective and can be more environmentally friendly.[4] The choice of catalyst can influence the reaction's selectivity and the formation of side products.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Deactivation of the Lewis acid catalyst. 4. Formation of significant amounts of byproducts.1. Increase the reaction time or slightly increase the temperature (while monitoring the impact on impurity formation). 2. Ensure the reaction temperature is maintained within the optimal range for para selectivity (typically below 60°C). 3. Use anhydrous conditions, as moisture can deactivate the Lewis acid. Ensure the starting materials and solvent are dry. 4. Analyze the crude product to identify major byproducts and adjust reaction conditions accordingly (see impurity minimization section).
High Levels of 5-acetyl-2-hydroxybenzoic acid Impurity 1. Reaction temperature is too high. 2. Use of a non-polar solvent.1. Lower the reaction temperature. The ortho isomer is the thermodynamically favored product at higher temperatures.[1][3] 2. Switch to a more polar solvent like nitrobenzene or nitromethane to favor the formation of the para isomer.[1]
Presence of Unreacted 4-Acetoxybenzoic Acid 1. Insufficient amount of Lewis acid catalyst. 2. Short reaction time. 3. Low reaction temperature.1. Ensure a sufficient molar equivalent of the Lewis acid is used. The catalyst is consumed by complexation with both the starting material and the product.[4] 2. Extend the reaction duration to allow for complete conversion. 3. While low temperatures favor the desired isomer, they can also slow down the reaction rate. A balance must be found.
Product is Discolored 1. Formation of colored byproducts. 2. Residual catalyst complexes.1. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water). The use of activated charcoal during recrystallization can help remove colored impurities. 2. Ensure the workup procedure effectively hydrolyzes and removes all catalyst residues. This typically involves quenching the reaction with ice and/or dilute acid.

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

This protocol is a general guideline. Optimization may be required based on laboratory conditions and desired purity.

Materials:

  • 4-Acetoxybenzoic acid

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous aluminum chloride (a molar excess is typically required, e.g., 2.5 equivalents).

  • Cool the flask in an ice bath and slowly add nitrobenzene with stirring.

  • Once the aluminum chloride has dissolved, add a solution of 4-acetoxybenzoic acid in nitrobenzene dropwise via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 50-60°C to favor the para isomer).

  • Stir the reaction mixture for the desired amount of time (this may range from a few hours to overnight, monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The product will precipitate. Isolate the crude solid by filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol-water.

Quantitative Analysis of Impurities by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound from its main impurity, 5-acetyl-2-hydroxybenzoic acid, and other potential byproducts.

HPLC Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating isomers of hydroxybenzoic acid.

  • Mobile Phase: A gradient elution is often necessary for good separation. For example, a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile or methanol. The gradient can be optimized to achieve baseline separation of the isomers.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for reproducible retention times.

Sample Preparation:

  • Accurately weigh a sample of the crude or purified product.

  • Dissolve the sample in a suitable solvent (e.g., the mobile phase or a mixture of acetonitrile and water) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to this compound and its impurities by comparing their retention times with those of authentic standards.

  • Quantify the amount of each component by integrating the peak areas and using a calibration curve generated from standards of known concentrations.

Visualizations

experimental_workflow start Start: 4-Acetoxybenzoic Acid reaction Fries Rearrangement (Lewis Acid, Solvent, Temp.) start->reaction workup Workup (Hydrolysis, Extraction) reaction->workup crude Crude Product (Mixture of Isomers) workup->crude purification Purification (Recrystallization) crude->purification analysis HPLC Analysis crude->analysis pure Pure this compound purification->pure pure->analysis troubleshooting_logic issue High Impurity Level (5-acetyl-2-hydroxybenzoic acid) cause1 High Reaction Temperature? issue->cause1 cause2 Non-polar Solvent Used? issue->cause2 solution1 Decrease Temperature (e.g., < 60°C) cause1->solution1 solution2 Use Polar Solvent (e.g., Nitrobenzene) cause2->solution2

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 3-Acetyl-4-hydroxybenzoic Acid and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Acetyl-4-hydroxybenzoic acid and structurally similar phenolic compounds. By presenting available experimental data, detailed protocols, and visual pathway diagrams, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these molecules. The comparison focuses on key areas of bioactivity, including antioxidant, anti-inflammatory, and antimicrobial effects.

The compounds selected for comparison share a core 4-hydroxybenzoic acid structure, allowing for an insightful analysis of how substitutions at different positions on the phenyl ring influence their biological function. The selected analogues are:

  • 4-Hydroxybenzoic Acid: The parent phenolic acid structure.

  • Protocatechuic Acid (3,4-dihydroxybenzoic acid): A dihydroxy analogue.

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid): A methoxy-substituted analogue.

  • Salicylic Acid (2-hydroxybenzoic acid): An isomer of 4-hydroxybenzoic acid.

Comparative Bioactivity: A Quantitative Overview

The following table summarizes the available quantitative data for the bioactivity of this compound and its selected analogues. The data has been compiled from various in vitro studies to facilitate a direct comparison of potency.

CompoundBioactivity TypeAssay/TargetResult (IC₅₀ / MIC)Reference Organism/Cell Line
This compound AntioxidantDPPH Radical ScavengingData Not Available-
Anti-inflammatory-Data Not Available-
Antimicrobial-Data Not Available-
4-Hydroxybenzoic Acid Antioxidant-Data Not Available-
Anti-inflammatory-Data Not Available-
AntimicrobialS. aureus, E. coliMIC: 160 µg/mLGram-positive & Gram-negative bacteria
Protocatechuic Acid AntioxidantDPPH Radical ScavengingRelative activity 2.8x Trolox-
Anti-inflammatoryCOX-2 InhibitionData Not Available-
AntimicrobialS. aureusMIC: 64 - 1024 µg/mL (for ethyl ester)[1][2][3][4]Staphylococcus aureus
Vanillic Acid AntioxidantFRAP, ABTS, DPPHCompetent radical scavenger[5]-
Anti-inflammatoryTNF-α & IL-6 Production~20-30% inhibition at 5-50 µg/mL[6][7][8]LPS-stimulated neutrophils
AntimicrobialE. coliMIC: 11.80 mM (~1984 µg/mL)[9]Uropathogenic E. coli
AntimicrobialE. coliMIC: 1.25 mg/mL (1250 µg/mL)[10]Multidrug-resistant E. coli
AntimicrobialS. aureusMIC: 2.5 mg/mL (2500 µg/mL)[10]Multidrug-resistant S. aureus
Salicylic Acid AntioxidantDPPH Radical ScavengingData Not Available-
Anti-inflammatoryNF-κB ActivationPotent Inhibitor[11][12][13]HCT116 cells, T cells
Antimicrobial-Data Not Available-

IC₅₀: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration. Lower values indicate higher potency.

Mechanisms of Action and Signaling Pathways

To visualize the biological processes influenced by these compounds, the following diagrams illustrate key signaling pathways and experimental workflows.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) r1 Mix Test Compound/Standard with DPPH Solution p1->r1 p2 Prepare Test Compound and Standard (e.g., Trolox) Dilutions p2->r1 r2 Incubate in the Dark (e.g., 30 minutes at 25°C) r1->r2 r3 DPPH (Purple Radical) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant r2->r3 a1 Measure Absorbance at ~517 nm r3->a1 a2 Calculate % Inhibition: [(Abs_control - Abs_sample) / Abs_control] * 100 a1->a2 a3 Plot % Inhibition vs. Concentration to Determine IC50 Value a2->a3

Caption: Workflow for DPPH Radical Scavenging Antioxidant Assay.

NFkB_Pathway cluster_cytosol Cytosol LPS Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_cytosol NF-κB (p65/p50) IkB->NFkB_cytosol Inhibits NFkB_nucleus NF-κB (Active) NFkB_cytosol->NFkB_nucleus Translocation nucleus Nucleus genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->genes Activates Transcription inhibitor Salicylic Acid, Vanillic Acid inhibitor->IKK Inhibits inhibitor->NFkB_cytosol Prevents Degradation of IκBα

Caption: Inhibition of the NF-κB Inflammatory Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below to ensure reproducibility and aid in the design of future experiments.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.[14][15][16][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds and a positive control (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. This solution should have a deep purple color. Keep it protected from light.

  • Sample Preparation: Dissolve the test compounds and the positive control in a suitable solvent (e.g., methanol) to create a stock solution. From this, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the sample or standard dilution (e.g., 20 µL). b. Add the DPPH working solution to each well to initiate the reaction (e.g., 180 µL). c. Prepare a blank control containing only the solvent and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value is the concentration required to inhibit 50% of the DPPH radical activity.

Antimicrobial Susceptibility Test: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[18][19][20][21][22]

Materials:

  • 96-well microtiter plates (sterile)

  • Bacterial or fungal strains

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Positive control antibiotic

  • Incubator

  • Microplate reader (optional, for OD measurement)

Procedure:

  • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the broth medium to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: a. Dispense 100 µL of sterile broth into each well of a 96-well plate. b. Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the second to last column. The last column serves as a growth control (no compound).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well (except for a sterility control well which contains only broth). The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 16-20 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by reading the optical density (OD) with a microplate reader.

Anti-Inflammatory Assay: NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation. Inhibition of NF-κB activation indicates potential anti-inflammatory activity.[23][24][25][26][27]

Materials:

  • Cells stably or transiently transfected with an NF-κB promoter-luciferase reporter construct (e.g., HEK293T or RAW264.7 cells).

  • Cell culture medium and reagents.

  • Inflammatory stimulus (e.g., Lipopolysaccharide - LPS, or Tumor Necrosis Factor-alpha - TNF-α).

  • Test compounds.

  • Luciferase Assay System (containing cell lysis buffer and luciferase substrate).

  • Opaque 96-well plates.

  • Luminometer (plate reader).

Procedure:

  • Cell Seeding: Seed the reporter cells into an opaque 96-well plate and allow them to attach overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours). b. Add the inflammatory stimulus (e.g., LPS) to the wells to induce NF-κB activation. c. Include appropriate controls: untreated cells, cells with stimulus only, and cells with a known inhibitor.

  • Incubation: Incubate the plate for a period sufficient to allow for gene expression (e.g., 6-24 hours).

  • Cell Lysis: Remove the culture medium and add the luciferase lysis buffer to each well. Incubate for approximately 15 minutes at room temperature to ensure complete cell lysis.

  • Luminescence Measurement: a. Add the luciferase substrate/reagent to each well. b. Immediately measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed, which reflects the level of NF-κB activation.

  • Analysis: Normalize the results to a control and calculate the percentage of inhibition of NF-κB activation caused by the test compound. Determine the IC₅₀ value if possible.

References

Validation of Analytical Methods for 3-Acetyl-4-hydroxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies relevant to the validation of 3-Acetyl-4-hydroxybenzoic acid analysis. While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common approaches and provides experimental data for structurally similar compounds, such as 4-hydroxybenzoic acid and its derivatives. These can serve as a foundation for developing and validating methods for this compound.

The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), a versatile and widely used method for the quantification and purity assessment of pharmaceutical compounds.

Comparison of Analytical Methods

The following table summarizes typical performance characteristics of a reversed-phase HPLC (RP-HPLC) method, based on data from validated assays for analogous hydroxybenzoic acids. These parameters are crucial for method validation according to ICH guidelines.

ParameterTypical Performance Data for Analogous CompoundsPurpose
Linearity (r²) > 0.999[1][2]Establishes a proportional relationship between concentration and detector response over a defined range.
Accuracy (% Recovery) 93.07% - 107.2%[2][3]Measures the closeness of the experimental value to the true value.
Precision (%RSD) < 2.0%[2][3]Indicates the degree of scatter between a series of measurements.
Limit of Detection (LOD) 1.0 µg/mL[1]The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) 2.5 µg/mL[1]The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness %RSD < 2.0% for variations in flow rate and column temperature[3][4]Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocols

The following section details a representative experimental protocol for an RP-HPLC method, adapted from validated methods for similar compounds. This protocol would require optimization and validation for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This method is designed for the separation and quantification of hydroxybenzoic acid derivatives.

Instrumentation:

  • HPLC system with a UV/Visible detector (e.g., Waters Alliance e2695 with a 2998 UV/Vis detector)[4].

  • Data acquisition and processing software (e.g., Waters Empower 3)[4].

Chromatographic Conditions:

  • Column: Phenomenex Kinetex C18 (150 × 4.6 mm; 5 µm particle size)[3][4].

  • Mobile Phase A: 0.1% Phosphoric acid in water[3][4].

  • Mobile Phase B: 100% Acetonitrile[3][4].

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min[3][4].

  • Detection Wavelength: 230 nm[3][4].

  • Column Temperature: 30°C.

Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 250 mL volumetric flask with a suitable diluent (e.g., a mixture of mobile phases). Sonicate to dissolve and dilute to volume. This provides a stock concentration of about 100 µg/mL[3][4].

  • Working Standard Solution: Dilute the stock standard solution to a suitable concentration for analysis (e.g., 2.0 µg/mL)[3][4].

  • Sample Solution: The preparation will depend on the matrix. For a drug product, it may involve dissolving a known weight of the product in the diluent to achieve a target concentration.

Validation Parameters to be Assessed:

  • Specificity: Demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: Analyze a series of at least five concentrations of the reference standard over the expected working range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²)[4].

  • Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of a homogenous sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve[3].

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition to assess the impact on the results[4].

Visualizations

Experimental Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC analytical method.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol (ICH Guidelines) start->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability Define System Suitability Tests specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end End: Validated Method documentation->end Validation_Parameters Method Validated Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ Precision->Accuracy Specificity->Accuracy Specificity->Precision Linearity->Range

References

Comparative Analysis of 3-Acetyl-4-hydroxybenzoic Acid Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of various hydroxybenzoic acid derivatives. It is important to note that these compounds are not all direct analogs of 3-Acetyl-4-hydroxybenzoic acid but provide a basis for understanding the influence of different functional groups on the core phenyl ring.

Table 1: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives

CompoundTarget Organism(s)Activity MetricValueReference(s)
4-Hydroxybenzoic acidGram-positive & some Gram-negative bacteriaIC50160 µg/mL[1]
trans 4-Hydroxycinnamic acidGram-positive & some Gram-negative bacteriaIC50100-170 µg/mL[1]
3-Acetyl-4-hydroxycoumarin Hydrazone (SB1)E. coliMinimum Inhibition20-40 µg/mL[2]
3-Acetyl-4-hydroxycoumarin Hydrazone (SB2)E. coliMaximum Inhibition20-40 µg/mL[2]
3-Acetyl-4-hydroxycoumarin Hydrazone (SB3)S. aureusMaximum Inhibition40-60 µg/mL[2]
Schiff Bases of p-hydroxybenzoic acid (general)Bacteria and FungiActivityGenerally more active than ester derivatives[3]
Azo derivatives of 4-Hydroxybenzoic acidE. coli, S. aureus, P. aeruginosa, S. typhiAntibacterial PotentialPotent at all tested concentrations[4]

Table 2: Anti-inflammatory Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayActivity MetricValueReference(s)
3,4-Dihydroxybenzoic acid methyl esterTNF-α-stimulated MH7A cellsEffectDecreased IL-1β, IL-6, CCL5, MMP3[5]
3-Amide benzoic acid derivative (16c)P2Y14 Receptor AntagonismIC501.77 nM[6]
4-Hydroxybenzoic acidCarrageenan-induced paw edema in ratsActivityComparable to diclofenac sodium[7]
Protocatechuic acid (3,4-dihydroxybenzoic acid)NnNV-stimulated HaCaT cellsEffectSignificant reduction in IL-6 and TNF-α[8]
Gentisic acid (2,5-dihydroxybenzoic acid)NnNV-stimulated HaCaT cellsEffectSignificant reduction in IL-6 and TNF-α[8]

Table 3: Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayActivity MetricValue (µM)Reference(s)
3,4-Dihydroxybenzoic acid derivativeDPPHEC500.093 - 0.118[9]
3-Acetyl-4-hydroxycoumarinDPPHIC502350[10]
Trolox (Standard)DPPHIC502300[10]
1,2,4-triazolo[3,4-b][3][11][12]thiadiazol... (10d)DPPHIC5011.02[11]
Ascorbic Acid (Standard)DPPHIC5012.27[11]
Butylated Hydroxy Toluene (BHT) (Standard)DPPHIC5016.53[11]

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Hydroxybenzoic Acid Derivatives

CompoundActivity MetricValue (µmol/µmol of AChE)Reference(s)
Methyl syringinateIC505.50[13]
4-Hydroxyphenylpyruvic acidIC505.89[13]
Salicylic acidIC506.07[13]
4-Hydroxyphenylacetic acidIC506.24[13]
3,4-Dihydroxybenzoic acid derivativesKi1.5 - 18.9 µM[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compounds (this compound analogs)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Dissolve the test compounds and the positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume (e.g., 100 µL) of each dilution of the test samples and positive control to different wells.

    • Add the same volume of the solvent to a well to serve as a blank.

    • Add the DPPH solution (e.g., 100 µL) to all wells.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without a sample, and Asample is the absorbance of the DPPH solution with the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Agar Well Diffusion Method (Antimicrobial Activity)

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Sterile cork borer or pipette tips

  • Test compounds

  • Positive control (standard antibiotic)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Aseptically spread the bacterial inoculum evenly over the entire surface of the agar plates.

  • Creation of Wells: Use a sterile cork borer to create uniform wells in the agar.

  • Application of Test Samples: Add a fixed volume (e.g., 100 µL) of the test compound solutions at different concentrations, the positive control, and the negative control into separate wells.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) to permit the diffusion of the substances into the agar.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the substance.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB-P P-IκB IkB->IkB-P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB-P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: The NF-κB signaling pathway, a key regulator of inflammation.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Glycan_Chain Nascent Peptidoglycan Chain Lipid_II->Glycan_Chain Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG Transpeptidation (PBPs)

Caption: Bacterial peptidoglycan synthesis pathway, a target for antimicrobials.

G start Design & Synthesize Analogs bio_assay Biological Screening (e.g., Antimicrobial, Anti-inflammatory) start->bio_assay data_analysis Data Analysis (IC50 / MIC determination) bio_assay->data_analysis hit_id Hit Identification data_analysis->hit_id sar_analysis Structure-Activity Relationship (SAR) Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design hit_id->start Inactive Analogs (Redesign) hit_id->sar_analysis Active Analogs

Caption: General experimental workflow for a SAR-guided drug discovery program.

References

Comparative analysis of different synthesis routes for 3-Acetyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Pathways to a Key Intermediate

3-Acetyl-4-hydroxybenzoic acid is a valuable building block in the synthesis of various pharmaceuticals and other bioactive molecules. Its strategic importance necessitates efficient and scalable synthetic methods. This guide provides a comparative analysis of the two primary routes for its synthesis: the Fries rearrangement of 4-acetoxybenzoic acid and the direct Friedel-Crafts acylation of 4-hydroxybenzoic acid. We present a detailed examination of their reaction mechanisms, experimental protocols, and a quantitative comparison of their performance based on available data.

At a Glance: Comparing the Synthesis Routes

ParameterFries Rearrangement of 4-Acetoxybenzoic AcidDirect Friedel-Crafts Acylation of 4-Hydroxybenzoic Acid
Starting Material 4-Acetoxybenzoic acid4-Hydroxybenzoic acid
Key Reagents Lewis acid (e.g., AlCl₃), solvent (e.g., nitrobenzene, chlorobenzene)Acylating agent (e.g., acetic anhydride, acetyl chloride), Lewis acid (e.g., AlCl₃)
Reaction Steps 1. Acetylation of 4-hydroxybenzoic acid2. Fries Rearrangement1. Direct acylation
Selectivity ortho vs. para isomers. Higher temperatures favor the desired ortho (3-acetyl) product.[1]Prone to O-acylation and potential side reactions due to the presence of free hydroxyl and carboxyl groups.
Typical Yield Moderate to good (dependent on optimization of conditions to favor ortho product)Variable, can be low due to side reactions and deactivation of the ring.
Key Challenges Achieving high ortho-selectivity, separation of isomers.Deactivation of the aromatic ring by the carboxyl group, potential for O-acylation, and the need for excess Lewis acid.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the two main synthesis routes for this compound.

fries_rearrangement start 4-Hydroxybenzoic Acid step1 Acetylation (Acetic Anhydride, H₂SO₄) start->step1 intermediate 4-Acetoxybenzoic Acid step1->intermediate step2 Fries Rearrangement (AlCl₃, Heat) intermediate->step2 product This compound step2->product side_product 5-Acetyl-4-hydroxybenzoic Acid (para-isomer) step2->side_product

Fries Rearrangement Pathway

friedel_crafts_acylation start 4-Hydroxybenzoic Acid reagents Acetic Anhydride / Acetyl Chloride + AlCl₃ start->reagents product This compound reagents->product o_acylation 4-Acetoxybenzoic Acid (O-acylation) reagents->o_acylation

Direct Friedel-Crafts Acylation Pathway

Route 1: Fries Rearrangement of 4-Acetoxybenzoic Acid

The Fries rearrangement is a classic method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] This two-step process begins with the acetylation of 4-hydroxybenzoic acid to form 4-acetoxybenzoic acid, which is then rearranged in the presence of a Lewis acid catalyst.

Step 1: Synthesis of 4-Acetoxybenzoic Acid

This initial step involves the esterification of the phenolic hydroxyl group of 4-hydroxybenzoic acid.

Experimental Protocol:

  • In a suitable flask, combine 4-hydroxybenzoic acid (1 part by weight) with acetic anhydride (1.5 parts by weight).[3][4]

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).[3][4]

  • Gently warm the mixture to approximately 50-60 °C with stirring for about 15 minutes.[3][4]

  • Allow the mixture to cool to room temperature and then pour it into cold water to precipitate the product.

  • Collect the solid 4-acetoxybenzoic acid by filtration, wash with water, and dry. The crude product can be purified by recrystallization from an ethanol-water mixture.[3][4]

Step 2: Fries Rearrangement to this compound

This key step involves the intramolecular migration of the acetyl group from the ester oxygen to the aromatic ring. The regioselectivity of this reaction is highly dependent on the reaction conditions. To favor the formation of the desired ortho-isomer (this compound), higher temperatures are generally required.[5]

Experimental Protocol (General):

  • To a flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (typically 1.2 to 2.5 equivalents).

  • Slowly add the prepared 4-acetoxybenzoic acid to the flask with stirring.

  • Heat the reaction mixture to a temperature above 160°C to promote the formation of the ortho-isomer.[6] The reaction time can vary from a few minutes to several hours.

  • After the reaction is complete, cool the mixture and carefully hydrolyze the complex by adding it to a mixture of ice and concentrated hydrochloric acid.

  • The precipitated product is then collected by filtration, washed, and can be purified by recrystallization to separate it from the para-isomer and any unreacted starting material.

Route 2: Direct Friedel-Crafts Acylation of 4-Hydroxybenzoic Acid

Direct Friedel-Crafts acylation offers a more direct, one-step approach to this compound.[7] However, this method is often complicated by the presence of the hydroxyl and carboxyl groups on the aromatic ring, which can lead to side reactions and deactivation of the substrate.

Experimental Protocol (General):

  • Suspend anhydrous aluminum chloride (at least 2 equivalents, to complex with both the hydroxyl and carboxyl groups, plus a catalytic amount) in an inert solvent such as nitrobenzene or dichloromethane under an inert atmosphere.

  • Add 4-hydroxybenzoic acid to the suspension and stir.

  • Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture, maintaining a controlled temperature. The reaction is often exothermic.

  • After the addition is complete, the reaction mixture is typically heated to drive the reaction to completion.

  • The workup involves quenching the reaction with an ice/acid mixture, followed by extraction and purification of the product.

Comparative Discussion

The Fries rearrangement offers a more controlled, albeit two-step, approach. The primary challenge lies in optimizing the reaction conditions to maximize the yield of the desired ortho-isomer over the thermodynamically less stable but kinetically favored para-isomer.[5] The use of non-polar solvents and high temperatures generally favors the formation of the ortho product due to the formation of a stable chelate between the Lewis acid and the resulting product.[5]

The direct Friedel-Crafts acylation , while more atom-economical in principle, faces significant hurdles. The hydroxyl and carboxyl groups are deactivating and can complex with the Lewis acid catalyst, necessitating the use of a large excess of the catalyst. Furthermore, O-acylation of the hydroxyl group is a competing reaction that can reduce the yield of the desired C-acylated product.

Conclusion

Both the Fries rearrangement and direct Friedel-Crafts acylation present viable, yet distinct, pathways for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The Fries rearrangement, despite being a two-step process, often provides a more reliable and controllable method for obtaining the desired ortho-acylated product. Further optimization of the direct acylation method to overcome the challenges of substrate deactivation and competing O-acylation could make it a more attractive and efficient alternative in the future. Researchers should carefully consider the trade-offs between the number of steps, reagent costs, and purification challenges associated with each method when selecting a synthetic strategy.

References

Comparative Efficacy of 3-Acetyl-4-hydroxybenzoic Acid: An Analysis of In Vivo and In Vitro Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of direct experimental studies on the in vivo and in vitro efficacy of 3-Acetyl-4-hydroxybenzoic acid. Despite its availability from chemical suppliers, this specific derivative of 4-hydroxybenzoic acid has not been the subject of published biological evaluation. Consequently, a direct comparison of its performance with other alternatives, supported by experimental data, is not currently possible.

This guide, therefore, provides a comparative analysis based on the well-documented biological activities of its parent compound, 4-hydroxybenzoic acid, and other structurally related hydroxybenzoic acid derivatives. By examining the established efficacy of these analogs and considering the influence of acetylation on phenolic compounds, we can extrapolate the potential therapeutic profile of this compound and propose experimental frameworks for its future evaluation.

Efficacy of Structurally Related Hydroxybenzoic Acids

Hydroxybenzoic acids are a class of phenolic compounds recognized for a variety of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The efficacy of these compounds is often attributed to the hydroxyl and carboxyl groups on the benzene ring.[1] The parent compound, 4-hydroxybenzoic acid (p-hydroxybenzoic acid, PHBA), and its isomers have been the subject of numerous studies.

Antioxidant Activity

The antioxidant capacity of hydroxybenzoic acids is a key aspect of their therapeutic potential, primarily through the donation of a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals.[1]

Table 1: In Vitro Antioxidant Activity of Hydroxybenzoic Acid Derivatives

CompoundAssayIC50 / EC50Reference
Gallic Acid (3,4,5-trihydroxybenzoic acid)DPPH2.42 ± 0.08 µM[4]
Protocatechuic Acid (3,4-dihydroxybenzoic acid)DPPH~25 µM[5]
4-Hydroxybenzoic Acid--Data not available
Gallic AcidFRAP-Highest antioxidant effect[2][6]
Anti-inflammatory Activity

Hydroxybenzoic acids have been shown to modulate inflammatory pathways. For instance, some derivatives can inhibit the production of pro-inflammatory cytokines.[7] Protocatechuic acid, for example, exhibits anti-inflammatory effects by reducing the production of inflammatory mediators like IL-6.[1]

Antimicrobial Activity

Several hydroxybenzoic acid derivatives exhibit antimicrobial properties. Esters of p-hydroxybenzoic acid, known as parabens, are widely used as preservatives due to their activity against fungi and Gram-positive bacteria.[2] 4-hydroxybenzoic acid isolated from rice hull has shown inhibitory effects against various microorganisms.[8]

Table 2: In Vitro Antimicrobial Activity of 4-Hydroxybenzoic Acid

MicroorganismIC50 (µg/mL)Reference
Gram-positive and some Gram-negative bacteria160[8]
Acetylcholinesterase Inhibition

Certain hydroxybenzoic acids have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[9][10]

Table 3: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Hydroxybenzoic Acid Derivatives

CompoundIC50 (µmol/µmol of AChE)Reference
Methyl Syringate5.50[10]
4-Hydroxyphenylacetic Acid6.24[10]
4-Hydroxybenzoic Acid6.36[10]

The Potential Influence of Acetylation

The introduction of an acetyl group to a phenolic compound can significantly alter its physicochemical properties and, consequently, its biological activity. Acetylation generally increases the lipophilicity of a molecule. This enhanced lipophilicity can improve cell membrane permeability, potentially leading to increased intracellular concentrations and greater biological efficacy. However, the acetyl group can also sterically hinder the interaction of the phenolic hydroxyl group with its target, or the hydroxyl group may be a key part of the pharmacophore, in which case acetylation would reduce or abolish activity.

Postulated Signaling Pathways for this compound

Based on the known mechanisms of related hydroxybenzoic acids, this compound could potentially modulate key signaling pathways involved in inflammation and oxidative stress. A primary candidate is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammatory responses.[5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_complex NF-κB (p50/p65) IkB->NFkB_complex inhibits NFkB_active Active NF-κB NFkB_complex->NFkB_active translocates 3A4HBA This compound (Hypothesized) 3A4HBA->IKK inhibition? Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Gene_Expression induces

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

Experimental Protocols for Future Evaluation

To ascertain the in vivo and in vitro efficacy of this compound, a systematic series of experiments would be required. The following protocols are standard methods used to evaluate the biological activities of phenolic compounds.

In Vitro Antioxidant Activity Assays
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Create a series of dilutions of the test compound.

    • Add a solution of DPPH to each dilution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

    • Calculate the percentage of radical scavenging activity and determine the IC50 value.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

    • Add the test compound to the FRAP reagent.

    • Incubate at 37°C for a specified time.

    • Measure the absorbance of the colored product (ferrous-TPTZ complex) at a specific wavelength (e.g., 593 nm).

    • Compare the results with a standard curve prepared with a known antioxidant (e.g., Trolox).

In Vitro Anti-inflammatory Activity Assay
  • Nitric Oxide (NO) Inhibition Assay in Macrophages:

    • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Determine the concentration-dependent inhibition of NO production.

In Vitro Antimicrobial Activity Assay
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

G Start This compound In_Vitro In Vitro Efficacy Evaluation Start->In_Vitro Antioxidant Antioxidant Assays (DPPH, FRAP) In_Vitro->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO Inhibition) In_Vitro->Anti_inflammatory Antimicrobial Antimicrobial Assays (MIC Determination) In_Vitro->Antimicrobial Data_Analysis Data Analysis and Comparison Antioxidant->Data_Analysis In_Vivo In Vivo Efficacy Evaluation (Animal Models) Anti_inflammatory->In_Vivo Antimicrobial->In_Vivo Inflammation_Model Inflammation Model (e.g., Carrageenan-induced paw edema) In_Vivo->Inflammation_Model Infection_Model Infection Model In_Vivo->Infection_Model Inflammation_Model->Data_Analysis Infection_Model->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Proposed workflow for evaluating the efficacy of this compound.

Conclusion

References

Cross-Validation of Experimental Results for 3-Acetyl-4-hydroxybenzoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data for 3-Acetyl-4-hydroxybenzoic acid and its structurally related alternatives. Due to a notable lack of published experimental data for this compound's biological activities, this guide focuses on a cross-validation approach by examining the activities of its parent compound, 4-hydroxybenzoic acid, and its well-studied isomer, salicylic acid (2-hydroxybenzoic acid). This comparative framework allows for informed predictions of the potential therapeutic activities of this compound and highlights critical areas for future research.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of 4-hydroxybenzoic acid and salicylic acid. It is important to note that no specific IC₅₀ values for antioxidant or anti-inflammatory assays for this compound were found in the reviewed literature.

Table 1: Comparative Antioxidant and Enzyme Inhibitory Activity

CompoundAssayTargetIC₅₀ / ActivityReference
This compound --No Data Available -
4-Hydroxybenzoic AcidAntimicrobialGram-positive & some Gram-negative bacteriaIC₅₀: 160 µg/mL[1]
4-Hydroxybenzoic AcidAcetylcholinesterase InhibitionAcetylcholinesteraseIC₅₀: 6.36 µmol/µmol of AChE[2]
Salicylic Acid (2-hydroxybenzoic acid)COX-2 InhibitionCyclooxygenase-2IC₅₀: >100 mg/L (~500 µmol/L)[3]
Salicylic Acid DerivativesAnti-inflammatory (NO inhibition)Nitric Oxide Production in MacrophagesIC₅₀: Weak activity (>10 mM)[4]
3,4-Dihydroxybenzoic Acid (Protocatechuic acid)HDAC InhibitionHistone DeacetylasesReduces HDAC activity by 68-70% in colon cancer cell lines[5]

Table 2: Comparative Cytotoxicity

CompoundCell LineAssayIC₅₀Reference
This compound --No Data Available -
Salicylic Acid Ionic Liquid Derivatives3T3 cellsNeutral Red Uptake0.9–4.4 mM (considered non-cytotoxic)[6]
Salicylic Acid Ionic Liquid DerivativesHaCaT (human keratinocytes)MTT AssayGenerally safer than parent salicylic acid[6]
4-Hydroxybenzoic Acid DerivativesLeukemia cells (K562, U937), Breast cancer cells (MCF-7)Apoptosis InductionInduces apoptosis without affecting viability of normal cells[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the cross-validation and future investigation of this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in the same solvent to a final concentration of approximately 0.1 mM.

    • In a 96-well plate or cuvettes, add a specific volume of the test compound solution at various concentrations.

    • Add the DPPH solution to the test compound and mix well.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The IC₅₀ value is determined from the concentration-response curve.

Anti-inflammatory Activity Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The inhibition is typically measured by quantifying the production of prostaglandins (e.g., PGE₂) from arachidonic acid.

  • Protocol (General):

    • Utilize a commercial COX inhibitor screening assay kit or establish an in-house assay.

    • Pre-incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

    • Allow the reaction to proceed for a specified time at a controlled temperature.

    • Stop the reaction and measure the amount of prostaglandin produced using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the concentration-response curve.

2. Lipoxygenase (LOX) Inhibition Assay

  • Principle: This assay determines the ability of a compound to inhibit LOX enzymes, which are involved in the synthesis of leukotrienes, another class of inflammatory mediators. The inhibition is often measured by monitoring the formation of hydroperoxides from a fatty acid substrate like linoleic acid or arachidonic acid.

  • Protocol (General):

    • Use a commercial LOX inhibitor screening assay kit or a spectrophotometric method.

    • Pre-incubate the LOX enzyme (e.g., soybean 15-LOX or human 5-LOX) with the test compound at various concentrations.

    • Initiate the reaction by adding the substrate (e.g., linoleic acid).

    • Monitor the increase in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes from linoleic acid) over time.

    • Calculate the initial reaction rates and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value from the concentration-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the assessment of this compound.

Experimental_Workflow_for_Antioxidant_Assay cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound This compound (or alternative) Solubilization Solubilization in appropriate solvent Compound->Solubilization SerialDilution Serial Dilutions Solubilization->SerialDilution Assay DPPH or ABTS Assay SerialDilution->Assay Incubation Incubation (Dark, Room Temp) Assay->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50 Comparison Compare with Reference Compounds IC50->Comparison

Caption: General workflow for in vitro antioxidant activity assessment.

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX PGG2 PGG2 COX->PGG2 PGH2 PGH2 PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Inflammation Inflammation Prostaglandins->Inflammation Platelet_Aggregation Platelet_Aggregation Thromboxanes->Platelet_Aggregation HPETE 5-HPETE LOX->HPETE Leukotrienes Leukotrienes (LTB4, LTC4, etc.) HPETE->Leukotrienes Leukotrienes->Inflammation

Caption: The arachidonic acid inflammatory cascade.

Discussion and Future Directions

The absence of direct experimental data for this compound presents a significant knowledge gap. However, based on the data from its structural analogs, several hypotheses can be formulated:

  • Potential for Antioxidant and Anti-inflammatory Activity: As a derivative of 4-hydroxybenzoic acid and an isomer of acetylsalicylic acid (aspirin), it is plausible that this compound possesses antioxidant and anti-inflammatory properties. The presence of both a hydroxyl and an acetyl group on the benzoic acid backbone suggests potential interactions with biological targets involved in oxidative stress and inflammation.

  • Enzyme Inhibition Potential: The data on related hydroxybenzoic acids inhibiting enzymes like acetylcholinesterase and histone deacetylases suggests that this compound could also exhibit enzyme inhibitory activities.[2][5][7] The specific nature and potency of such inhibition would require experimental verification.

  • Antimicrobial Properties: The observed antimicrobial activity of 4-hydroxybenzoic acid against certain bacteria indicates a potential avenue of investigation for this compound.[1]

Cross-Validation and Recommendations for Future Research:

To validate these hypotheses and establish a clear biological activity profile for this compound, the following experimental steps are recommended:

  • In Vitro Screening: Conduct a comprehensive in vitro screening of this compound using the standardized antioxidant (DPPH, ABTS) and anti-inflammatory (COX-1/2, 5-LOX) assays detailed in this guide.

  • Comparative Analysis: Perform these assays in parallel with 4-hydroxybenzoic acid and salicylic acid as positive controls to provide a direct and robust comparison of their relative potencies.

  • Enzyme Inhibition Profiling: Broaden the investigation to include a panel of relevant enzymes, such as acetylcholinesterase and various histone deacetylases, to identify potential novel targets.

  • Cytotoxicity and Safety Assessment: Evaluate the cytotoxicity of this compound in relevant cell lines to establish a preliminary safety profile.

  • Mechanism of Action Studies: Upon identification of significant biological activity, further studies should be conducted to elucidate the underlying molecular mechanisms.

References

A Comparative Study: 3-Acetyl-4-hydroxybenzoic Acid and its Precursor, para-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of 3-Acetyl-4-hydroxybenzoic acid and its chemical precursor, para-hydroxybenzoic acid (PHBA). This document aims to elucidate the key differences in their physicochemical properties, biological activities, and potential therapeutic applications, supported by available data and established experimental methodologies.

Introduction

Para-hydroxybenzoic acid (PHBA) is a naturally occurring phenolic compound found in various plants and is a well-established preservative in the food, cosmetic, and pharmaceutical industries due to its antimicrobial properties.[1][2] Its derivative, this compound, is synthesized from PHBA and is of growing interest for its potential as a versatile intermediate in the synthesis of more complex pharmaceutical agents. This guide explores the structural and functional distinctions between these two compounds, providing a basis for their targeted application in research and development.

Physicochemical Properties

The introduction of an acetyl group at the C3 position of the benzene ring in PHBA to form this compound results in notable changes to its physicochemical characteristics. These alterations can influence the compound's solubility, reactivity, and interaction with biological targets.

Propertypara-hydroxybenzoic acid (PHBA)This compoundReference
Molecular Formula C₇H₆O₃C₉H₈O₄[3]
Molecular Weight 138.12 g/mol 180.16 g/mol [3]
Melting Point 213-217 °CNot consistently reported[3]
Appearance White crystalline solidNot consistently reported[3]
Solubility Slightly soluble in water; soluble in alcohols, ether, and acetoneExpected to have altered solubility due to the acetyl group[3]
Acidity (pKa) ~4.5Expected to be influenced by the electron-withdrawing nature of the acetyl group

Synthesis of this compound from para-hydroxybenzoic Acid

The primary method for synthesizing this compound from its precursor involves the Fries rearrangement . This reaction converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.

General Synthesis Workflow

The synthesis is a two-step process:

  • Esterification: para-hydroxybenzoic acid is first esterified, typically with acetic anhydride, to form 4-acetoxybenzoic acid.

  • Fries Rearrangement: The resulting ester undergoes an intramolecular acylation in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), to yield this compound. The reaction temperature can influence the regioselectivity, favoring the ortho-isomer (3-acetyl) at higher temperatures.[4]

SynthesisWorkflow PHBA para-hydroxybenzoic acid Ester 4-Acetoxybenzoic acid PHBA->Ester Esterification Product This compound Ester->Product Fries Rearrangement Reagent1 Acetic Anhydride Reagent1->Ester Reagent2 Lewis Acid (e.g., AlCl₃) Reagent2->Product

Caption: Synthesis of this compound from PHBA.

Comparative Biological Activities

Antimicrobial Activity

PHBA and its esters (parabens) are well-documented for their broad-spectrum antimicrobial activity against fungi and Gram-positive bacteria.[1][5] The mechanism is believed to involve the disruption of membrane transport and inhibition of key cellular enzymes. The introduction of the acetyl group in this compound may modulate this activity. The increased lipophilicity could enhance membrane permeability, potentially leading to increased efficacy against certain microbes. However, steric hindrance from the acetyl group might also affect its binding to target enzymes.

Antioxidant Activity

Phenolic compounds like PHBA exhibit antioxidant properties by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[6] The addition of an acetyl group, which is generally considered electron-withdrawing, could influence the antioxidant capacity. A comprehensive study of various hydroxybenzoic acids demonstrated that the position and number of hydroxyl groups are critical for antioxidant activity.[7] Direct comparative experimental data for this compound is needed to ascertain its antioxidant potential relative to PHBA.

Anti-inflammatory Activity

PHBA has been reported to possess anti-inflammatory effects.[3] Some studies on other hydroxybenzoic acid derivatives suggest that they can modulate inflammatory pathways.[8] The anti-inflammatory potential of this compound remains an area for further investigation. The acetyl group could potentially influence its interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases.

Biological Activitypara-hydroxybenzoic acid (PHBA)This compound (Predicted)
Antimicrobial Broad-spectrum activity, particularly against fungi and Gram-positive bacteria.[1][5]Activity may be altered due to changes in lipophilicity and steric factors.
Antioxidant Possesses antioxidant properties due to the phenolic hydroxyl group.[6]Antioxidant capacity may be influenced by the electron-withdrawing acetyl group.
Anti-inflammatory Demonstrated anti-inflammatory effects.[3]Potential for anti-inflammatory activity requires further investigation.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activities of these compounds.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep1 Prepare serial dilutions of test compounds Assay1 Inoculate dilutions with microorganism Prep1->Assay1 Prep2 Prepare standardized microbial inoculum Prep2->Assay1 Assay2 Incubate under appropriate conditions Assay1->Assay2 Result1 Observe for visible growth (turbidity) Assay2->Result1 Result2 Determine MIC Result1->Result2

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of this compound and PHBA in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with appropriate growth media.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation and Incubation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (media only) controls. Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Prep1 Prepare various concentrations of test compounds Assay1 Mix test compound with DPPH solution Prep1->Assay1 Prep2 Prepare DPPH solution in methanol Prep2->Assay1 Assay2 Incubate in the dark at room temperature Assay1->Assay2 Result1 Measure absorbance at ~517 nm Assay2->Result1 Result2 Calculate % inhibition and IC₅₀ value Result1->Result2

Caption: Workflow for DPPH radical scavenging assay.

Methodology:

  • Preparation: Prepare various concentrations of this compound and PHBA in methanol. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control. Prepare a fresh solution of DPPH in methanol.

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Signaling Pathways

The biological activities of phenolic compounds often involve the modulation of key cellular signaling pathways.

Signaling_Pathways cluster_antioxidant Antioxidant Pathway cluster_inflammatory Anti-inflammatory Pathway ROS Reactive Oxygen Species (ROS) Neutralized Neutralized ROS ROS->Neutralized Phenolic Phenolic Compound (e.g., PHBA) Phenolic->Neutralized Donates H• Stimuli Inflammatory Stimuli NFkB NF-κB Pathway Stimuli->NFkB COX COX Enzymes NFkB->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Potential Inhibitor (e.g., Hydroxybenzoic Acid) Inhibitor->COX Inhibition

Caption: Potential signaling pathways modulated by hydroxybenzoic acids.

The antioxidant mechanism involves the direct scavenging of reactive oxygen species (ROS) by the phenolic compound. In the context of inflammation, some phenolic compounds are known to inhibit enzymes like cyclooxygenases (COX), which are involved in the synthesis of pro-inflammatory prostaglandins. They may also interfere with transcription factors such as NF-κB, which regulate the expression of inflammatory genes.[8] The specific interactions of this compound with these pathways are yet to be fully elucidated.

Conclusion

Para-hydroxybenzoic acid is a well-characterized compound with established applications. The introduction of an acetyl group to form this compound presents a molecule with altered physicochemical properties that may translate to a modified biological activity profile. While direct comparative studies are limited, this guide provides a foundational understanding of the key differences and outlines the necessary experimental approaches to further investigate the potential of this compound in drug development and other scientific applications. Further research is warranted to quantitatively compare the antimicrobial, antioxidant, and anti-inflammatory activities of these two compounds.

References

Assessing the Novelty of Newly Synthesized 3-Acetyl-4-hydroxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and safety profiles is a cornerstone of modern drug discovery. Benzoic acid derivatives, a class of compounds widely distributed in nature and readily synthesized, have long been a fertile ground for medicinal chemistry exploration. This guide provides a comparative assessment of newly synthesized 3-Acetyl-4-hydroxybenzoic acid derivatives, evaluating their potential novelty against existing alternatives in the key therapeutic areas of antioxidant, antimicrobial, and anti-inflammatory applications. The following sections present a comprehensive overview of their potential performance, supported by established experimental protocols and an exploration of relevant biological pathways.

Data Presentation: A Comparative Analysis

To contextualize the potential of newly synthesized this compound derivatives, their performance is benchmarked against established alternatives. The following tables summarize key quantitative data from literature on related compounds, offering a framework for assessing the novelty and potential of new derivatives.

Antioxidant Activity

The antioxidant potential of phenolic compounds is crucial in combating oxidative stress-related pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method to evaluate this activity, with the half-maximal inhibitory concentration (IC50) being a key parameter. A lower IC50 value indicates greater antioxidant potency.

Compound/DerivativeClassAntioxidant Activity (DPPH Assay, IC50 in µM)Reference Compound (IC50 in µM)
Newly Synthesized this compound derivative (Hypothetical) Benzoic Acid DerivativeAnticipated to be potentAscorbic Acid (~45 µM)
Gallic AcidHydroxybenzoic Acid8.5Ascorbic Acid
Protocatechuic AcidHydroxybenzoic Acid15.2Ascorbic Acid
Vanillic AcidHydroxybenzoic Acid>100Ascorbic Acid
4-Hydroxybenzoic acidHydroxybenzoic Acid>2000Ascorbic Acid
Antimicrobial Activity

The emergence of antimicrobial resistance necessitates the development of new antimicrobial agents. The agar well diffusion method and the determination of the Minimum Inhibitory Concentration (MIC) are fundamental techniques for assessing antimicrobial efficacy. A larger zone of inhibition and a lower MIC value signify greater antimicrobial activity.

Compound/DerivativeClassZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. E. coliReference Compound
Newly Synthesized this compound derivative (Hypothetical) Benzoic Acid DerivativeExpected to be significantExpected to be lowCiprofloxacin
p-Hydroxybenzoic acid esters (Parabens)Benzoic Acid Ester10-15100-200Ciprofloxacin
Gallic AcidHydroxybenzoic Acid8-12500-2000Ciprofloxacin
Cinnamic AcidPhenylpropanoid9-14125-250Ciprofloxacin
Vanillic Acid AmideBenzoic Acid Amide12-1862.5-125Ciprofloxacin
Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a common in vitro model for screening anti-inflammatory compounds. A lower IC50 value for NO inhibition indicates superior anti-inflammatory potential.

Compound/DerivativeClassNitric Oxide Inhibition (IC50 in µM)Reference Compound (IC50 in µM)
Newly Synthesized this compound derivative (Hypothetical) Benzoic Acid DerivativeProjected to be effectiveDexamethasone (~15 µM)
QuercetinFlavonoid12.0Dexamethasone
LuteolinFlavonoid7.6Dexamethasone
ApigeninFlavonoid17.8Dexamethasone
Gallic AcidHydroxybenzoic Acid25.5Dexamethasone

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation of novel compounds. The following are established protocols for the key bioassays cited in this guide.

Synthesis of this compound Derivatives (General Scheme)

A general method for the synthesis of this compound esters and amides involves the initial synthesis of this compound, which can then be derivatized.

Step 1: Synthesis of this compound

This can be achieved through the Fries rearrangement of 4-acetoxybenzoic acid.

  • 4-Hydroxybenzoic acid is acetylated using acetic anhydride to form 4-acetoxybenzoic acid.

  • 4-Acetoxybenzoic acid is then subjected to a Fries rearrangement using a Lewis acid catalyst (e.g., aluminum chloride) at an elevated temperature.

  • The reaction mixture is worked up with acid to yield this compound.

Step 2: Synthesis of Ester Derivatives

  • This compound (1 equivalent) is dissolved in an appropriate alcohol (e.g., methanol, ethanol).

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired ester.

Step 3: Synthesis of Amide Derivatives

  • This compound (1 equivalent) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride.

  • The resulting acid chloride is then reacted with the desired amine (1 equivalent) in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane).

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is washed with dilute acid and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by recrystallization or column chromatography.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the newly synthesized derivatives and a standard antioxidant (e.g., ascorbic acid) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.

Antimicrobial Activity: Agar Well Diffusion Method
  • Preparation of Inoculum: Prepare a bacterial suspension of the test organism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Spread the bacterial inoculum evenly over the surface of Mueller-Hinton agar plates using a sterile cotton swab.

  • Well Preparation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Application: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) and a standard antibiotic (e.g., ciprofloxacin) into separate wells. A solvent control (the solvent used to dissolve the compounds) should also be included.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay
  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide production. A control group without LPS stimulation and a group with LPS stimulation but without test compounds should be included.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant.

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Mandatory Visualizations

To better illustrate the complex biological and experimental processes, the following diagrams have been generated using the DOT language.

Experimental_Workflow Experimental Workflow for Assessing Bioactivity cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation start Starting Materials (this compound) esterification Esterification start->esterification Alcohol, Acid Catalyst amidation Amidation start->amidation Amine, Coupling Agent purification Purification & Characterization esterification->purification amidation->purification antioxidant Antioxidant Assay (DPPH) purification->antioxidant antimicrobial Antimicrobial Assay (Agar Well Diffusion) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (NO Inhibition) purification->anti_inflammatory ic50 IC50 Calculation antioxidant->ic50 zone Zone of Inhibition Measurement antimicrobial->zone no_inhibition NO Inhibition Calculation anti_inflammatory->no_inhibition

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

TLR4_Signaling_Pathway TLR4 Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammatory_Genes->Cytokines Benzoic_Acid 3-Acetyl-4-hydroxybenzoic acid derivative Benzoic_Acid->IKK Inhibition Benzoic_Acid->NFkB Inhibition

Caption: A simplified diagram of the TLR4 signaling pathway and potential points of inhibition.

JNK_NFkB_Pathway JNK/NF-κB Signaling Crosstalk in Inflammation cluster_jnk JNK Pathway cluster_nfkb NF-κB Pathway Stress_Signal Inflammatory Stimuli (e.g., LPS, Cytokines) MKK MKK4/7 Stress_Signal->MKK IKK IKK Complex Stress_Signal->IKK JNK JNK MKK->JNK AP1 AP-1 JNK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation NFkB NF-κB IKK->NFkB Activation NFkB->Nucleus Translocation Inflammatory_Response Inflammatory Response Nucleus->Inflammatory_Response Gene Expression Benzoic_Acid 3-Acetyl-4-hydroxybenzoic acid derivative Benzoic_Acid->JNK Inhibition Benzoic_Acid->IKK Inhibition

Caption: Crosstalk between the JNK and NF-κB signaling pathways in inflammation.

Replicating published synthesis and bioassay results for 3-Acetyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and bioassay results for 3-Acetyl-4-hydroxybenzoic acid. The information is intended to offer a comprehensive overview for researchers interested in replicating and expanding upon existing findings. The synthesis section outlines a plausible method based on established chemical reactions, while the bioassay section compares its potential activities with other relevant hydroxybenzoic acid derivatives, supported by experimental data from published literature.

Synthesis of this compound

The Fries rearrangement is selective towards the ortho and para positions.[1][5] The reaction conditions, such as temperature and solvent polarity, can be adjusted to favor one isomer over the other. Lower temperatures and more polar solvents tend to favor the para product, while higher temperatures and non-polar solvents favor the ortho product.[1]

Proposed Synthetic Pathway:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid 4-Acetoxybenzoic_acid 4-Acetoxybenzoic acid 4-Hydroxybenzoic_acid->4-Acetoxybenzoic_acid  Pyridine (catalyst) Acetic_anhydride Acetic anhydride Acetic_anhydride->4-Acetoxybenzoic_acid 4-Acetoxybenzoic_acid_2 4-Acetoxybenzoic acid 3-Acetyl-4-hydroxybenzoic_acid This compound 4-Acetoxybenzoic_acid_2->3-Acetyl-4-hydroxybenzoic_acid  Heat, non-polar solvent (ortho-directing) 5-Acetyl-2-hydroxybenzoic_acid 5-Acetyl-2-hydroxybenzoic acid (para-isomer) 4-Acetoxybenzoic_acid_2->5-Acetyl-2-hydroxybenzoic_acid  Low temperature, polar solvent (para-directing) Lewis_acid Lewis Acid (e.g., AlCl3) Lewis_acid->3-Acetyl-4-hydroxybenzoic_acid Lewis_acid->5-Acetyl-2-hydroxybenzoic_acid

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Acetoxybenzoic Acid (Esterification)

  • To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., dichloromethane), add a molar excess of acetic anhydride.

  • Add a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-acetoxybenzoic acid.

Step 2: Synthesis of this compound (Fries Rearrangement)

  • To a solution of 4-acetoxybenzoic acid in a non-polar solvent (e.g., nitrobenzene), add a stoichiometric amount of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[2]

  • Heat the reaction mixture to a temperature that favors ortho substitution (typically higher temperatures).[1]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture and carefully quench with ice-cold dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it, and remove the solvent.

  • Purify the crude product by recrystallization or column chromatography to isolate this compound.

Bioassay Results: A Comparative Overview

While specific bioassay data for this compound is limited in readily accessible literature, the biological activities of its parent molecule, 4-hydroxybenzoic acid, and other derivatives have been extensively studied.[6][7][8] This section provides a comparative summary of potential bioactivities based on these related compounds. Phenolic acids, including hydroxybenzoic acid derivatives, are known to possess antioxidant, anti-inflammatory, antimicrobial, and other biological properties.[9][10][11]

Table 1: Comparison of Bioactivities of Hydroxybenzoic Acid Derivatives

Compound/DerivativeAntioxidant ActivityAntimicrobial ActivityAnti-inflammatory Activity
This compound Predicted based on structurePredicted based on structurePredicted based on structure
4-Hydroxybenzoic acidModerateBroad spectrumDemonstrated
Protocatechuic acid (3,4-dihydroxybenzoic acid)HighReportedPotent
Gentisic acid (2,5-dihydroxybenzoic acid)HighReportedReported
Salicylic acid (2-hydroxybenzoic acid)LowModerateHigh (aspirin precursor)
Antioxidant Activity

The antioxidant properties of phenolic compounds are often attributed to their ability to scavenge free radicals.[10] The number and position of hydroxyl groups on the aromatic ring play a crucial role in this activity.[10]

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate antioxidant activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of DPPH in the same solvent.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Expected Outcome for this compound: The presence of the phenolic hydroxyl group suggests that this compound would exhibit some level of antioxidant activity. The acetyl group, being electron-withdrawing, might modulate this activity compared to the parent 4-hydroxybenzoic acid.

Antimicrobial Activity

Hydroxybenzoic acids and their esters (parabens) are well-known for their antimicrobial properties.[6][8] They are effective against a range of bacteria and fungi.[11]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of the test compound.

  • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Expected Outcome for this compound: It is plausible that this compound would retain some of the antimicrobial properties of 4-hydroxybenzoic acid. The structural modification may influence its spectrum of activity and potency.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects.[6][9] For instance, salicylic acid is a well-known anti-inflammatory agent.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response, except for the control group.

  • Incubate for a specified period (e.g., 24 hours).

  • Measure the amount of nitric oxide produced in the cell culture supernatant using the Griess reagent.

  • Determine the concentration-dependent inhibitory effect of the test compound on NO production.

Expected Outcome for this compound: The structural similarity to other anti-inflammatory phenolic acids suggests that this compound could potentially possess anti-inflammatory properties.

Signaling Pathways and Logical Relationships

The biological activities of hydroxybenzoic acids are often mediated through their interaction with various cellular signaling pathways. For instance, their antioxidant effects can be linked to the modulation of pathways involving reactive oxygen species (ROS), while their anti-inflammatory actions may involve the NF-κB signaling pathway.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ROS Reactive Oxygen Species (ROS) Inflammatory_Stimuli->ROS NF-kB_Activation NF-κB Activation ROS->NF-kB_Activation Pro-inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, PGE2) NF-kB_Activation->Pro-inflammatory_Mediators Inflammation Inflammation Pro-inflammatory_Mediators->Inflammation 3-Acetyl-4-hydroxybenzoic_acid This compound 3-Acetyl-4-hydroxybenzoic_acid->ROS Scavenges 3-Acetyl-4-hydroxybenzoic_acid->NF-kB_Activation Inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

This guide provides a foundational framework for researchers to approach the synthesis and biological evaluation of this compound. The proposed synthetic route and comparative bioassay data from related compounds offer a starting point for further investigation and validation.

References

Safety Operating Guide

Proper Disposal of 3-Acetyl-4-hydroxybenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 3-Acetyl-4-hydroxybenzoic acid, focusing on procedural, step-by-step guidance.

Key Safety and Property Data

Understanding the physicochemical and toxicological properties of a substance is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound and related compounds, compiled from various safety data sheets.

PropertyValueSource
Chemical Formula C₉H₈O₄N/A
Molecular Weight 180.16 g/mol N/A
Melting Point 213 - 217 °C (415 - 423 °F)
Density 1.4041 g/cm³
Log Pow (n-octanol/water) 1.58 (for 4-hydroxybenzoic acid)
Biodegradability Readily biodegradable (for 4-hydroxybenzoic acid)

Note: Data for some specific properties of this compound were not available; therefore, data for the closely related compound 4-hydroxybenzoic acid has been included for reference.

Experimental Protocols for Safe Disposal

The proper disposal of this compound must be conducted in accordance with national, state, and local regulations. The following is a generalized, step-by-step protocol for its disposal.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles or a face shield.[1][2]

  • Skin Protection: Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat.[1][2]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.[1][2]

Step 2: Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

Step 3: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, carefully sweep or shovel the spilled solid material into a suitable container for disposal.[2][4]

  • Avoid generating dust.[1][2]

  • Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning materials for disposal.[5]

Step 4: Final Disposal

  • The final disposal of this compound should be handled by a licensed and approved waste disposal company.[2]

  • The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to prevent the release of harmful combustion products.[2]

  • Never dispose of this compound down the drain or in the general trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_ppe Preparation cluster_collection Waste Handling cluster_storage Interim Storage cluster_disposal Final Disposal start Have this compound waste? ppe Wear appropriate PPE: - Safety Goggles - Gloves - Lab Coat start->ppe Yes collect Collect waste in a labeled, sealed container. ppe->collect spill Is there a spill? collect->spill cleanup Follow spill cleanup procedure. spill->cleanup Yes storage Store container in a cool, dry, well-ventilated area. spill->storage No cleanup->collect contact_ehs Contact Environmental Health & Safety (EHS) for pickup. storage->contact_ehs incinerate Dispose via a licensed waste disposal facility (incineration). contact_ehs->incinerate

References

Personal protective equipment for handling 3-Acetyl-4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Acetyl-4-hydroxybenzoic acid, focusing on personal protective equipment, operational procedures, and disposal plans to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from splashes and dust particles.
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and a lab coat. Fire/flame resistant and impervious clothing may be necessary depending on the specifics of the procedure.[1]Prevents direct skin contact with the chemical.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]Protects the respiratory system from inhalation of dust or aerosols.

Operational Plan: Safe Handling Workflow

Proper handling procedures are essential to prevent accidents and ensure the integrity of experiments. The following workflow outlines the step-by-step process for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handle1 Weigh Compound in Ventilated Area prep3->handle1 handle2 Dissolve in Appropriate Solvent handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Doff PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 Disposal Workflow for this compound Waste cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal collect1 Segregate Chemical Waste collect2 Use Suitable, Closed Containers collect1->collect2 label1 Label Container Clearly collect2->label1 label2 Store in a Cool, Dry, Well-Ventilated Area label1->label2 dispose1 Arrange for Disposal by an Approved Waste Disposal Plant label2->dispose1

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-4-hydroxybenzoic acid
Reactant of Route 2
3-Acetyl-4-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.